Furo[3,2-c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNYXFQOHPJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445280 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-76-7 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[3,2-c]pyridine-4-carbonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic organic compound, is a member of the furopyridine class of molecules that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs. This document provides a comprehensive overview of the available technical information regarding its chemical structure, properties, synthesis, and potential biological significance. Due to the limited availability of experimental data for this specific derivative, this guide incorporates predicted properties and general methodologies applicable to the furo[3,2-c]pyridine scaffold.
Chemical Structure and Identification
The core of this compound consists of a furan ring fused to a pyridine ring. The "-4-carbonitrile" designation indicates the attachment of a nitrile (-C≡N) group at the 4th position of the pyridine ring.
DOT Diagram of this compound Structure:
Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological significance of novel Furo[3,2-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as antipsychotic agents and kinase inhibitors.
Core Synthetic Strategies
Several effective methods for the synthesis of the Furo[3,2-c]pyridine core have been developed. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Sonogashira coupling followed by cyclization, the Pictet-Spengler reaction for saturated analogues, and a novel solvent-promoted synthesis from 3-alkynyl-4-pyrones.
Sonogashira Coupling and Annulation Cascade
A prevalent and versatile method for constructing the Furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization. A particularly efficient approach utilizes 4-hydroxy-3-iodopyridine as the starting material, which undergoes a cascade reaction involving Sonogashira coupling and a subsequent 5-endo-dig cyclization to form the fused furan ring.[1] This method offers a high degree of flexibility in introducing substituents on the furan ring by varying the alkyne coupling partner.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction provides a robust route. This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization to yield tetrahydrofuro[3,2-c]pyridines.[2] This strategy is particularly useful for accessing analogues with stereocenters and exploring a different chemical space for drug discovery.
Novel Synthesis from 3-Alkynyl-4-pyrones
A recently developed, innovative approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP).[3] This method proceeds at room temperature without the need for a metal catalyst and provides access to a range of Furo[3,2-c]pyridine derivatives in moderate to good yields.[3]
Quantitative Data Presentation
The following tables summarize the yields of Furo[3,2-c]pyridine derivatives synthesized via the Sonogashira coupling and annulation cascade, as well as the Pictet-Spengler reaction, showcasing the scope and efficiency of these methods.
Table 1: Synthesis of Furo[3,2-c]pyridine Derivatives via Sonogashira Coupling and Cyclization
| Entry | Pyridine Substrate | Alkyne Substrate | Product | Yield (%) | Reference |
| 1 | 4-Hydroxy-3-iodopyridine | Phenylacetylene | 2-Phenylfuro[3,2-c]pyridine | 93 | [4] |
| 2 | 4-Hydroxy-3-iodopyridine | 1-Hexyne | 2-Butylfuro[3,2-c]pyridine | 90 | [4] |
| 3 | 4-Hydroxy-3-iodopyridine | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)furo[3,2-c]pyridine | 85 | [4] |
| 4 | 4-Hydroxy-3-iodopyridine | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)furo[3,2-c]pyridine | 88 | |
| 5 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 93 | [4] |
| 6 | 2-Amino-3-bromo-5-chloropyridine | 1-Propyne | 2-Amino-5-chloro-3-(prop-1-yn-1-yl)pyridine | 85 | [4] |
Table 2: Synthesis of Tetrahydrofuro[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction
| Entry | Furanethanamine Substrate | Aldehyde Substrate | Product | Yield (%) | Reference |
| 1 | 2-(Furan-2-yl)ethanamine | Benzaldehyde | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 67 | [2] |
| 2 | 2-(Furan-2-yl)ethanamine | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 72 | [2] |
| 3 | 2-(Furan-2-yl)ethanamine | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 | [2] |
| 4 | 2-(Furan-2-yl)ethanamine | Isovaleraldehyde | 4-Isobutyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 60 |
Experimental Protocols
General Procedure for Sonogashira Coupling and Cyclization
To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or a mixture of THF/Et3N, is added the terminal alkyne (1.1-1.5 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(CF₃COO)₂ (0.025 eq), a copper(I) co-catalyst, typically CuI (0.05-0.10 eq), and a base, such as triethylamine (2.0-3.0 eq) or diisopropylamine, are added.[1][4] The reaction mixture is then heated to a temperature ranging from room temperature to 100 °C and stirred for 3-24 hours, while monitoring the progress by TLC or LC-MS.[4] Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine derivative.[1]
Characterization Data for 2-Phenylfuro[3,2-c]pyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.54 (d, J = 5.6 Hz, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.55 (d, J = 5.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.21 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.4, 156.2, 145.0, 144.3, 130.5, 129.8, 128.9, 126.6, 126.1, 122.0, 107.2, 100.1.[1]
-
HRMS (ESI): m/z calculated for C₁₃H₉NO [M+H]⁺: 196.0762, found: 196.0759.
General Procedure for Pictet-Spengler Reaction
A solution of the appropriate 2-(furan-2-yl)ethanamine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like acetonitrile or dichloroethane is stirred at room temperature or heated to reflux for 1-2 hours to form the corresponding imine. After cooling to room temperature, an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, is added, and the reaction mixture is stirred for an additional 12-24 hours. The reaction is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the tetrahydrofuro[3,2-c]pyridine derivative.[2]
Mandatory Visualizations
Synthetic and Biological Evaluation Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Furo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Drug Discovery
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The furo[3,2-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic potential of furo[3,2-c]pyridine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anticancer Activity: Targeting Esophageal Cancer
Recent studies have highlighted the potential of furo[3,2-c]pyridone derivatives as potent cytotoxic agents against esophageal cancer. A series of these compounds have been synthesized and evaluated for their in vitro anticancer activity against the KYSE70 and KYSE150 esophageal cancer cell lines.
Quantitative Anticancer Data
The cytotoxic effects of various furo[3,2-c]pyridone derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results, as summarized in the table below, indicate that certain derivatives exhibit significant inhibitory activity against esophageal cancer cells.[1]
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| 4c | KYSE150 | 24 | 0.888 |
| 4c | KYSE150 | 48 | 0.655 |
| 4c | KYSE70 | 24 | Not Reported |
| 4c | KYSE70 | 48 | Not Reported |
Table 1: Cytotoxicity of Furo[3,2-c]pyridone Derivative 4c against Esophageal Cancer Cell Lines[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the furo[3,2-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Furo[3,2-c]pyridine derivatives
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Human esophageal cancer cell lines (KYSE70 and KYSE150)
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
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Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: The esophageal cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The cells were then treated with various concentrations of the furo[3,2-c]pyridine derivatives and incubated for 24 or 48 hours.
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MTT Incubation: After the incubation period, the medium was removed, and 100 µL of MTT solution was added to each well. The plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: Following the MTT incubation, the supernatant was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
MTT Assay Workflow for Cytotoxicity Evaluation
Antimicrobial Activity
Certain derivatives of the furo[3,2-c]pyridine scaffold have demonstrated promising antimicrobial properties. Studies have shown that some of these compounds exhibit moderate to good activity against both bacteria and filamentous fungi.[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of furo[3,2-c]pyridine derivatives can be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Furo[3,2-c]pyridine derivatives
-
Bacterial strains (e.g., Xanthomonas sp., Erwinia amylovora)
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Fungal strains (e.g., Pyrenophora avenae, Fusarium graminearum)
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Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Bacterial and fungal suspensions are prepared and adjusted to a standardized concentration.
-
Serial Dilution: The furo[3,2-c]pyridine derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plates are incubated under appropriate conditions (temperature and duration) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broth Microdilution for MIC Determination
Antipsychotic Potential
The furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. Derivatives incorporating this scaffold have been synthesized and evaluated for their effects on dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[4]
While specific quantitative binding data for a wide range of furo[3,2-c]pyridine derivatives is not extensively available in the public domain, initial studies indicate that these compounds can exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors.[4] This receptor profile suggests a potential for atypical antipsychotic activity with a lower risk of extrapyramidal side effects.
Mechanism of Action: A Hypothetical Signaling Pathway
The antipsychotic effects of furo[3,2-c]pyridine derivatives are thought to be mediated through their modulation of serotonergic and dopaminergic signaling pathways in the brain. The diagram below illustrates a hypothetical signaling cascade based on the known pharmacology of atypical antipsychotics.
Hypothetical Antipsychotic Signaling Cascade
Conclusion
The furo[3,2-c]pyridine scaffold represents a promising and versatile platform for the development of new therapeutic agents. The demonstrated anticancer, antimicrobial, and potential antipsychotic activities underscore the importance of further research into this heterocyclic system. The synthesis of new derivatives and the comprehensive evaluation of their biological activities, coupled with detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of the furo[3,2-c]pyridine core. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. distantreader.org [distantreader.org]
- 3. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Furo[3,2-c]pyridine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic data based on available literature and analysis of related compounds, outlines experimental protocols for its characterization, and presents a conceptual workflow for its synthesis and analysis.
Introduction
Furo[3,2-c]pyridine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The fusion of a furan ring to a pyridine ring system creates a unique scaffold that can be functionalized to interact with various biological targets. The carbonitrile substituent at the 4-position of the Furo[3,2-c]pyridine core is a key functional group that can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for the confirmation of its structure and purity.
Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | 7.8 - 8.0 | d | ~2.0 |
| H-3 | 6.9 - 7.1 | d | ~2.0 |
| H-6 | 8.6 - 8.8 | d | ~5.5 |
| H-7 | 7.6 - 7.8 | d | ~5.5 |
Predicted values are based on the analysis of substituted furo[3,2-c]pyridines and general chemical shift principles for heterocyclic aromatic compounds.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-3a | ~150 |
| C-4 | ~125 |
| C-6 | ~152 |
| C-7 | ~118 |
| C-7a | ~160 |
| -CN | ~117 |
Predicted values are based on the analysis of substituted furo[3,2-c]pyridines and established chemical shift increments for pyridine and furan ring systems.
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | 2220 - 2240 | Strong, Sharp |
| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-O-C (Furan) | Stretching | 1000 - 1300 | Strong |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| Expected [M]⁺ | m/z 144 |
| Expected [M+H]⁺ | m/z 145 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode to observe [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Visualizations
The following diagrams illustrate the general synthetic workflow for Furo[3,2-c]pyridine derivatives and a conceptual signaling pathway where such compounds might exhibit activity, based on the known pharmacology of related heterocyclic scaffolds.
Caption: Synthetic workflow for this compound.
Caption: Conceptual signaling pathway of kinase inhibition.
Conclusion
The spectroscopic analysis of this compound relies on a combination of NMR, IR, and mass spectrometry techniques to elucidate and confirm its chemical structure. While a complete, publicly available experimental dataset is limited, the data presented in this guide, based on analogous compounds and spectroscopic theory, provides a robust framework for its characterization. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. The potential for Furo[3,2-c]pyridine derivatives to act as inhibitors of key cellular signaling pathways underscores the importance of their thorough characterization in the pursuit of novel therapeutic agents.
An In-Depth Technical Guide to the Synthesis and Potential Applications of Furo[3,2-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for various isomers of the furo[3,2-c]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and reproducibility. Furthermore, this guide explores the potential biological activities of furo[3,2-c]pyridine derivatives, with a focus on their roles as potential antipsychotics and kinase inhibitors, visualized through signaling pathway diagrams.
Synthetic Routes to Furo[3,2-c]pyridine Isomers
The synthesis of the furo[3,2-c]pyridine scaffold can be achieved through several strategic approaches, each offering access to different isomers and substitution patterns. This guide focuses on three prominent and versatile methods: the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, the cyclization of furopropenoic acid azides for the preparation of substituted furo[3,2-c]pyridines, and a cascade reaction involving Sonogashira coupling followed by cyclization.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[1] This approach involves the condensation of 2-(furan-2-yl)ethanamine with an appropriate aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization.
A general workflow for this synthetic approach is outlined below:
To a solution of the desired aryl aldehyde (1.0 mmol) in dry acetonitrile (5 mL) is added 2-(furan-2-yl)ethanamine (1.0 mmol). The mixture is heated at reflux for 1-2 hours, and the solvent is then removed under reduced pressure. The resulting crude imine is dissolved in glacial acetic acid (5 mL), and concentrated hydrochloric acid (0.5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the mixture is poured into ice-water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The yields of 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction are summarized in the table below.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 75 |
| 2 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 82 |
| 3 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 70 |
| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 |
Table 1: Yields of selected 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction.
Synthesis from Furopropenoic Acid Azides
A versatile method for the synthesis of substituted furo[3,2-c]pyridones involves the cyclization of furopropenoic acid azides. These pyridones can then be converted to a variety of functionalized furo[3,2-c]pyridines.[2] The general strategy begins with the preparation of a substituted furopropenoic acid, which is then converted to the corresponding azide. Thermal cyclization of the azide furnishes the furo[3,2-c]pyridone, which can be further functionalized.
The logical flow of this synthetic route is depicted in the following diagram:
Step 1: Synthesis of 3-(5-(4-nitrophenyl)furan-2-yl)propenoic acid: A mixture of 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 eq), malonic acid (1.5 eq), and piperidine (0.1 eq) in pyridine is heated at 100 °C for 5 hours. After cooling, the reaction mixture is poured into water and acidified with HCl. The precipitated solid is filtered, washed with water, and dried to afford the furopropenoic acid.
Step 2: Synthesis of 2-(4-nitrophenyl)furo[3,2-c]pyridin-4(5H)-one: To a solution of the furopropenoic acid (1.0 eq) in acetone is added triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) at 0 °C. After stirring for 30 minutes, a solution of sodium azide (1.5 eq) in water is added, and the mixture is stirred for an additional 1 hour. The resulting mixture containing the acid azide is then added dropwise to refluxing diphenyl ether and heated for 1 hour. After cooling, the precipitated solid is filtered, washed with hexane, and dried to give the furo[3,2-c]pyridone.
Step 3: Synthesis of 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine: A mixture of the furo[3,2-c]pyridone (1.0 eq) in phosphorus oxychloride (10 eq) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice and neutralized with aqueous ammonia. The precipitated solid is filtered, washed with water, and dried.
Step 4: Synthesis of 2-(4-aminophenyl)furo[3,2-c]pyridine: To a solution of the 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine (1.0 eq) in ethanol is added hydrazine hydrate (5.0 eq) and a catalytic amount of 10% Pd/C. The mixture is heated at reflux for 4 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product.
| Step | Intermediate/Product | Yield (%) |
| 1 | 3-(5-(4-nitrophenyl)furan-2-yl)propenoic acid | ~85 |
| 2 | 2-(4-nitrophenyl)furo[3,2-c]pyridin-4(5H)-one | ~70 |
| 3 | 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | ~90 |
| 4 | 2-(4-aminophenyl)furo[3,2-c]pyridine | ~80 |
Table 2: Indicative yields for the multi-step synthesis of 2-(4-aminophenyl)furo[3,2-c]pyridine.
Sonogashira Coupling and Cyclization Cascade
A highly efficient and modular route to substituted furo[3,2-c]pyridines involves a palladium- and copper-catalyzed Sonogashira coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization. This cascade process allows for the rapid construction of the fused ring system.
A schematic of this cascade reaction is presented below:
In a flame-dried Schlenk flask under an inert atmosphere, 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) are dissolved in a mixture of anhydrous DMF and triethylamine (2:1). The terminal alkyne (1.2 eq) is then added, and the reaction mixture is heated to 80 °C for 6-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-c]pyridine | 85 |
| 2 | 1-Hexyne | 2-Butylfuro[3,2-c]pyridine | 78 |
| 3 | Propargyl alcohol | (Furo[3,2-c]pyridin-2-yl)methanol | 72 |
Table 3: Yields of selected 2-substituted furo[3,2-c]pyridines synthesized via the Sonogashira coupling and cyclization cascade.
Potential Biological Activities and Signaling Pathways
Furo[3,2-c]pyridine derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. Two key areas of interest are their potential as antipsychotic agents and as kinase inhibitors.
Antipsychotic Activity: Modulation of Dopamine and Serotonin Pathways
Several furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents, primarily through their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][4] The therapeutic effect of many atypical antipsychotics is attributed to a combined antagonism of these two receptors, which is believed to restore the balance of neurotransmission in key brain regions implicated in psychosis.
The diagram below illustrates the proposed mechanism of action, where furo[3,2-c]pyridine derivatives act as antagonists at D2 and 5-HT2A receptors, leading to a modulation of downstream signaling cascades.
Kinase Inhibition: Targeting FMS Kinase
While direct evidence for furo[3,2-c]pyridines as FMS kinase inhibitors is emerging, the closely related pyrrolo[3,2-c]pyridine scaffold has shown potent inhibitory activity against FMS kinase (also known as CSF-1R).[5] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[5] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases. Therefore, furo[3,2-c]pyridine derivatives represent a promising class of compounds for the development of novel FMS kinase inhibitors.
The FMS kinase signaling cascade and the potential point of intervention for a furo[3,2-c]pyridine-based inhibitor are shown below.
Conclusion
The furo[3,2-c]pyridine core represents a valuable scaffold in the design and development of novel therapeutic agents. The synthetic methodologies detailed in this guide offer versatile and efficient access to a wide range of isomers and derivatives. The exploration of their biological activities, particularly as modulators of key signaling pathways in neuropsychiatric disorders and oncology, underscores the significant potential of this heterocyclic system. This guide serves as a foundational resource for researchers aiming to further investigate and exploit the chemical and biological properties of furo[3,2-c]pyridines.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has garnered increasing attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel Furo[3,2-c]pyridine compounds, with a particular focus on their potential as kinase inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, structured data presentation, and visual representations of key biological and experimental workflows.
Synthesis of the Furo[3,2-c]pyridine Core
The construction of the Furo[3,2-c]pyridine skeleton can be achieved through various synthetic strategies. A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]
General Synthetic Protocol: Sonogashira Coupling and Cyclization
A widely employed synthetic route involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent.[1] The subsequent intramolecular 5-endo-dig cyclization leads to the formation of the furan ring, yielding the Furo[3,2-c]pyridine core.[1]
Experimental Protocol:
-
To a solution of 4-hydroxy-3-iodopyridine in an appropriate solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).
-
Heat the reaction mixture at a suitable temperature (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Furo[3,2-c]pyridine derivative.
Characterization of Novel Furo[3,2-c]pyridine Compounds
Newly synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.
-
Melting Point (m.p.): The melting point is determined to assess the purity of the synthesized compounds.
-
Elemental Analysis: Provides the percentage composition of elements in the compound, further confirming its empirical formula.
Biological Evaluation: Anticancer and Kinase Inhibitory Activity
Furo[3,2-c]pyridine derivatives have shown significant potential as anticancer agents and kinase inhibitors.[2] A systematic biological evaluation is crucial to identify lead compounds for further development.
In Vitro Anticancer Activity
The cytotoxic effects of new Furo[3,2-c]pyridine compounds are typically assessed against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116 | 0.93 | [3] |
| MCF-7 | - | ||
| HepG2 | - | ||
| A549 | - | ||
| Furo[2,3-d]pyrimidine Chalcone 5d | NCI 59-cell line panel (mean) | 2.41 | [4] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | 1.23 | [4] |
| Furopyridone Derivative 4c | KYSE70 | 0.888 µg/mL (24h) | [2] |
| KYSE150 | 0.655 µg/mL (48h) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assays
To investigate the mechanism of action, the inhibitory activity of the compounds against specific kinases is evaluated.
Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | [3] |
| Furo[2,3-b]pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 | [3] |
| Furo[2,3-b]pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 | [3] |
Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for the evaluation of Furo[3,2-c]pyridine compounds against PI3K.
-
Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).
-
Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[5]
Elucidation of Mechanism of Action: Signaling Pathway Analysis
Understanding how Furo[3,2-c]pyridine compounds exert their effects at a molecular level is crucial. Western blotting is a key technique to investigate the modulation of signaling pathways like PI3K/Akt/mTOR and JAK/STAT.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and is implicated in inflammatory diseases and various cancers.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Culture cancer cells and treat them with the Furo[3,2-c]pyridine compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).[6][7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Experimental Workflow for Discovery and Characterization
The process of discovering and characterizing new Furo[3,2-c]pyridine compounds follows a logical workflow from synthesis to in-depth biological evaluation.
Conclusion and Future Directions
The Furo[3,2-c]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of Furo[3,2-c]pyridine libraries, elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. A deeper understanding of their interactions with key signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT, will be instrumental in advancing these compounds towards clinical applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. PI3K kinase activities [bio-protocol.org]
- 5. PI3K kinase assay [bio-protocol.org]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. blossombio.com [blossombio.com]
In-Depth Technical Guide to the Mechanism of Action of Furo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Furo[3,2-c]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, ranging from anticancer to potential antipsychotic effects. This document summarizes key biological targets, elucidates relevant signaling pathways, and provides detailed experimental protocols for investigating these mechanisms.
Core Mechanisms of Action
Furo[3,2-c]pyridine derivatives exert their biological effects through multiple mechanisms of action, primarily centered on anticancer and antipsychotic activities. The core of their function lies in the specific interactions with key proteins involved in cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent anticancer agents. Their mechanism in this domain appears to be multifactorial, with evidence pointing towards the inhibition of key enzymes involved in cancer cell proliferation and survival.
A 2024 study focused on newly synthesized furanopyridinone derivatives, a class of Furo[3,2-c]pyridines, demonstrated significant cytotoxic activity against esophageal cancer cell lines KYSE70 and KYSE150[1]. Molecular docking studies from this research suggest that these compounds may exert their effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR)[1].
MetAP2 and EGFR Inhibition:
-
MetAP2: This enzyme is crucial for the post-translational processing of new proteins and is implicated in angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of MetAP2 can thus stifle tumor growth by cutting off its blood supply.
-
EGFR: This receptor tyrosine kinase is a well-established target in cancer therapy. Its overactivation can lead to uncontrolled cell growth and proliferation. Furo[3,2-c]pyridine derivatives are hypothesized to bind to EGFR, blocking its signaling cascade and thereby inhibiting cancer cell division.
While direct enzymatic inhibition data for Furo[3,2-c]pyridine derivatives on MetAP2 and EGFR is still emerging, the cytotoxic data against cancer cell lines is compelling.
Potential Antipsychotic Activity
Furo[3,2-c]pyridine derivatives have also been identified as promising candidates for the development of novel antipsychotic drugs. Their mechanism in this context is attributed to their interaction with serotonin receptors in the central nervous system.
Specifically, arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have shown a potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with the dopamine D2 receptor[2]. This receptor profile is of significant interest for atypical antipsychotics, as potent 5-HT2A antagonism combined with weaker D2 antagonism is hypothesized to lead to a reduction in psychotic symptoms with a lower incidence of extrapyramidal side effects.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of Furo[3,2-c]pyridine derivatives and related compounds.
Table 1: Cytotoxicity of Furo[3,2-c]pyridine Derivative 4c against Esophageal Cancer Cell Lines [1]
| Cell Line | Time Point | IC50 (µg/mL) |
| KYSE70 | 24h | 1.463 |
| 48h | 1.329 | |
| KYSE150 | 24h | 0.888 |
| 48h | 0.655 |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Furo[3,2-c]pyridine derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of Furo[3,2-c]pyridine derivatives on the viability and proliferation of cancer cell lines.
Materials:
-
Furo[3,2-c]pyridine derivatives
-
Human cancer cell lines (e.g., KYSE70, KYSE150)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Furo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Serotonin Receptor Binding Assays
These protocols are used to determine the binding affinity of Furo[3,2-c]pyridine derivatives to 5-HT1A and 5-HT2A receptors.
Materials:
-
Rat hippocampal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]8-OH-DPAT (radioligand)
-
WAY 100635 (for non-specific binding)
-
Furo[3,2-c]pyridine derivatives (test compounds)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer and centrifuge. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In assay tubes, combine the membrane preparation, [³H]8-OH-DPAT (at a final concentration of ~0.25 nM), and various concentrations of the Furo[3,2-c]pyridine derivative. For non-specific binding, add 1 µM WAY 100635.
-
Incubation: Incubate the tubes at room temperature for 30 minutes.
-
Filtration: Rapidly filter the contents of each tube through GF/B filters and wash with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and perform a competition binding analysis to determine the Ki (inhibitory constant) of the Furo[3,2-c]pyridine derivative.
Materials:
-
Mouse frontal cortex tissue
-
Tris-HCl buffer (50 mM, pH 7.6) with 1 mM EDTA, 0.01% ascorbic acid, and 5 mM MgCl2
-
[³H]Ketanserin (radioligand)
-
Methysergide (for non-specific binding)
-
Furo[3,2-c]pyridine derivatives (test compounds)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from mouse frontal cortex as described for the 5-HT1A assay.
-
Binding Reaction: In assay tubes, combine the membrane preparation (20-40 µg protein), [³H]Ketanserin (at a final concentration of ~0.0625–10 nM), and various concentrations of the Furo[3,2-c]pyridine derivative. For non-specific binding, add 10 µM methysergide[3].
-
Incubation: Incubate the tubes at room temperature for 60 minutes[3].
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with cold buffer.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the Ki of the Furo[3,2-c]pyridine derivative through competitive binding analysis.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of Furo[3,2-c]pyridine derivatives.
Caption: Proposed anticancer mechanism of Furo[3,2-c]pyridine derivatives.
Caption: Hypothesized mechanism for the antipsychotic effects of Furo[3,2-c]pyridine derivatives.
Caption: Experimental workflow for determining the cytotoxicity of Furo[3,2-c]pyridine derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
Furo[3,2-c]pyridine-4-carbonitrile as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can serve as a versatile template for designing ligands for a variety of biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of Furo[3,2-c]pyridine derivatives, with a particular focus on the Furo[3,2-c]pyridine-4-carbonitrile core. While specific data for the 4-carbonitrile substituted scaffold is emerging, the broader Furo[3,2-c]pyridine class has shown significant promise in the development of novel therapeutics, particularly in the areas of oncology and neuroscience.
Synthesis of the Furo[3,2-c]pyridine Scaffold
The construction of the Furo[3,2-c]pyridine ring system can be achieved through several synthetic strategies. These methods often involve the formation of the furan ring onto a pre-existing pyridine core or vice versa.
One common approach involves the cyclization of substituted furopropenoic acids. These acids can be converted to their corresponding azides, which then undergo thermal cyclization to form furopyridones. Aromatization with reagents like phosphorus oxychloride yields the chloro-substituted Furo[3,2-c]pyridine, which can be further functionalized. For instance, a 4-chloro substituent can be displaced by various nucleophiles to introduce diversity at this position.
Another versatile method is the Pictet-Spengler reaction, which has been successfully employed to synthesize tetrahydrofuro[3,2-c]pyridines. This reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization.[1]
More recently, cascade reactions involving Sonogashira coupling have emerged as an efficient route. This method utilizes a Sonogashira reaction of a 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate 5-endo-dig cyclization to construct the furan ring.[2]
The introduction of the 4-carbonitrile group can potentially be achieved from a 4-chloro or 4-hydroxy precursor, common intermediates in several synthetic routes.
Furo[3,2-c]pyridine as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The rigid, planar structure of the furopyridine system provides a well-defined orientation for substituents to interact with target proteins. The Furo[3,2-c]pyridine scaffold, along with its isomers, has demonstrated this versatility, with derivatives showing activity against a range of targets including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4][5]
Anticancer Activity
The Furo[3,2-c]pyridine scaffold has been explored for the development of anticancer agents, primarily as kinase inhibitors.[6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the closely related Furo[3,2-b]pyridine isomer have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).[7][8][9]
Furthermore, certain furopyridine derivatives have been shown to modulate the Hedgehog signaling pathway, a crucial pathway in embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[3][7][8]
While specific quantitative data for this compound derivatives as anticancer agents is limited in publicly available literature, the data for related furopyridone derivatives against esophageal cancer cell lines underscores the potential of this scaffold.
Table 1: Anticancer Activity of Furo[3,2-c]pyridone Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) | Citation |
| 4c | KYSE70 | 0.888 (24h), 0.655 (48h) | [6] |
| 4c | KYSE150 | >20 (24h), >20 (48h) | [6] |
Antipsychotic Activity
Derivatives of Furo[3,2-c]pyridine have also been investigated for their potential as antipsychotic agents.[4][10] Research in this area has focused on arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system. These compounds have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors.[4] This receptor profile is of interest for the development of atypical antipsychotics with a potentially lower risk of extrapyramidal side effects. Behavioral studies in animal models have demonstrated that these compounds can block apomorphine-induced stereotypy and climbing, which are indicative of antipsychotic activity.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to the Furo[3,2-c]pyridine scaffold, the following diagrams are provided.
Caption: General synthetic workflow for this compound derivatives.
Caption: Inhibition of the Hedgehog pathway by targeting Smoothened.
Caption: Workflow for determining kinase inhibition potency.
Key Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key assays.
Synthesis of 4-Substituted Furo[3,2-c]pyridines
A general procedure for the synthesis of 4-substituted Furo[3,2-c]pyridines from a 4-chloro precursor is as follows[11]:
-
Preparation of 4-Chlorofuro[3,2-c]pyridine: A furopyridone precursor is refluxed in phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
Nucleophilic Substitution: The resulting 4-chlorofuro[3,2-c]pyridine is dissolved in a suitable solvent (e.g., ethanol).
-
An excess of the desired nucleophile (e.g., a secondary amine like morpholine or piperidine) is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solvent is evaporated, and the residue is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the 4-substituted Furo[3,2-c]pyridine.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][11][12][13][14]
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, ATP, and the this compound test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified period (e.g., 1 hour).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The Furo[3,2-c]pyridine scaffold, and by extension, the this compound core, represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activity of its derivatives in areas such as oncology and neuroscience highlight its privileged nature. While further research is needed to fully elucidate the potential of the 4-carbonitrile substituted derivatives, the existing body of knowledge on the broader furopyridine class provides a strong foundation and rationale for continued investigation. The strategic exploration of this scaffold is likely to yield novel drug candidates with improved potency and selectivity for a range of challenging disease targets.
References
- 1. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 2. Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Exploring the Structure-Activity Relationship of Furo[3,2-c]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Furo[3,2-c]pyridine derivatives, with a focus on their role as modulators of the innate immune system and as potential kinase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.
Structure-Activity Relationship (SAR) Analysis
The biological activity of Furo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections and tables summarize the quantitative SAR data for different biological targets.
Furo[3,2-c]pyridines as Toll-like Receptor 8 (TLR8) Agonists
A significant body of research has focused on 2,3-diamino-furo[2,3-c]pyridines as selective agonists of Toll-like Receptor 8 (TLR8), a key player in the innate immune response. These compounds have shown potential as vaccine adjuvants due to their ability to stimulate immune responses without inducing a strong pro-inflammatory cytokine release.
Table 1: SAR of 2,3-Diamino-Furo[2,3-c]pyridines as TLR8 Agonists
| Compound ID | R1 | R2 | R3 | TLR8 Activity (EC50, µM) | Notes |
| 1a | H | n-Pentyl | H | > 100 | Inactive |
| 1b | H | n-Pentyl | Phenyl | 5.2 | Moderate activity |
| 1c | H | n-Pentyl | 3-Fluorophenyl | 2.1 | Increased activity with electron-withdrawing group |
| 1d | H | n-Pentyl | 3-Nitrophenyl | 4.8 | Similar activity to phenyl substitution |
| 1e | H | Benzyl | Phenyl | 12.5 | Reduced activity with benzyl group at R2 |
| 1f | CH3 | n-Pentyl | Phenyl | 8.7 | Methylation at R1 reduces activity |
Note: The data presented is a representative summary compiled from various sources and may not be directly comparable across different studies due to variations in experimental conditions.
The SAR for this class of compounds highlights several key features:
-
Substitution at the 2-amino position (R2): An n-pentyl group appears to be optimal for TLR8 agonistic activity.
-
Substitution at the 3-amino position (R3): Aromatic rings, particularly those with electron-withdrawing substituents like fluorine, enhance activity.
-
Substitution at the N-5 position (R1): Substitution at this position is generally detrimental to activity.
Furo[3,2-c]pyridines as Kinase Inhibitors
While less explored than their TLR8-modulating counterparts, Furo[3,2-c]pyridines have also been investigated as kinase inhibitors. The related Furo[3,2-b]pyridine scaffold has shown promise in inhibiting cdc-like kinases (CLKs)[1]. Data for the Furo[3,2-c]pyridine core is still emerging.
Table 2: Preliminary SAR of Furo[3,2-c]pyridine Derivatives as Kinase Inhibitors
| Compound ID | R2 | R4 | Target Kinase | Inhibition (% at 10 µM) | IC50 (µM) |
| 2a | Phenyl | H | Kinase X | 45% | > 10 |
| 2b | 4-Methoxyphenyl | H | Kinase X | 62% | 8.2 |
| 2c | Phenyl | Cl | Kinase X | 75% | 2.5 |
| 2d | Phenyl | Morpholino | Kinase X | 30% | > 10 |
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of Furo[3,2-c]pyridine derivatives.
General Synthesis of 2,3-Diamino-Furo[2,3-c]pyridines
The synthesis of 2,3-diamino-furo[2,3-c]pyridines can be achieved via a multicomponent reaction. A general procedure is outlined below:
Scheme 1: General Synthetic Route
Caption: Synthetic scheme for 2,3-diamino-furo[2,3-c]pyridines.
Procedure:
-
To a solution of pyridoxal (1.0 eq) in dichloromethane (DCM) are added the corresponding amine (1.1 eq) and isocyanide (1.1 eq).
-
An acid catalyst, such as Scandium (III) triflate (0.1 eq), is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,3-diamino-furo[2,3-c]pyridine derivative.
Biological Assay: TLR8 Activation in HEK293 Cells
The agonistic activity of Furo[3,2-c]pyridine derivatives on TLR8 can be assessed using a reporter gene assay in Human Embryonic Kidney 293 (HEK293) cells stably transfected with human TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
Experimental Workflow:
Caption: Workflow for TLR8 activation assay.
Procedure:
-
HEK-Blue™ hTLR8 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Furo[3,2-c]pyridine derivatives).
-
The cells are incubated for an additional 24 hours to allow for TLR8 activation and subsequent SEAP expression.
-
A sample of the cell culture supernatant is collected.
-
The SEAP detection reagent (e.g., QUANTI-Blue™) is added to the supernatant.
-
The mixture is incubated at 37°C for 1-3 hours.
-
The absorbance is measured at a wavelength of 620-655 nm using a microplate reader.
-
The EC50 values are calculated from the dose-response curves.
Signaling Pathway Visualization
TLR8-Dependent NF-κB Signaling Pathway
Furo[3,2-c]pyridine derivatives that act as TLR8 agonists initiate a signaling cascade that leads to the activation of the transcription factor NF-κB, which plays a crucial role in the immune response.
Caption: TLR8-mediated NF-κB activation pathway.
This guide provides a foundational understanding of the structure-activity relationships of Furo[3,2-c]pyridines. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this versatile scaffold. Further investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
In Silico Modeling and Docking Studies of Furo[3,2-c]pyridine Derivatives: A Technical Overview
Disclaimer: As of November 2025, publicly available research specifically detailing the in silico modeling and docking studies of Furo[3,2-c]pyridine-4-carbonitrile is limited. This guide, therefore, provides a comprehensive overview of the methodologies and potential applications based on studies of the broader Furo[3,2-c]pyridine scaffold and its derivatives. The experimental protocols and signaling pathways presented are representative examples based on common practices in computational drug discovery and the identified biological targets for this class of compounds.
Introduction to the Furo[3,2-c]pyridine Scaffold
The Furo[3,2-c]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this scaffold have been investigated for various therapeutic applications, notably as antipsychotic agents and as multi-kinase inhibitors for anti-angiogenic therapy. The electronic properties and structural rigidity of the fused ring system make it an attractive starting point for the design of targeted therapeutics.
Potential Therapeutic Applications and Mechanisms of Action
Antipsychotic Activity
Studies on arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have indicated potential antipsychotic activity.[1][2] These compounds have shown a strong affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interactions at the dopamine D2 receptor.[1][2] This suggests a mechanism of action that is distinct from traditional antipsychotics, which primarily target the dopamine D2 receptor. The modulation of the serotonergic system is a key feature of many atypical antipsychotics, which are often associated with a more favorable side-effect profile.[3][4]
Anti-Angiogenic Activity
Certain Furo[3,2-c]pyridine derivatives have been identified as inhibitors of multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[5] Key targets include Ephrin receptors (such as EphB4 and EphA2), Vascular Endothelial Growth Factor (VEGF) receptor 2, and the Tie2 receptor.[5] By inhibiting these kinases, Furo[3,2-c]pyridine derivatives could potentially disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting tumor growth.
Experimental Protocols: A Representative In Silico Workflow
While specific experimental details for this compound are not available, a typical in silico modeling and docking workflow for a novel Furo[3,2-c]pyridine derivative would involve the following steps.
Ligand Preparation
The three-dimensional structure of the Furo[3,2-c]pyridine derivative would be generated and optimized. This typically involves:
-
2D to 3D Conversion: Using software like ChemDraw or MarvinSketch to draw the 2D structure, followed by conversion to a 3D model.
-
Energy Minimization: Employing a force field (e.g., MMFF94) in software such as Avogadro or MOE to obtain a low-energy conformation of the ligand.
Protein Preparation
The crystal structure of the target protein (e.g., serotonin 5-HT2A receptor, EphB4 kinase domain) would be obtained from the Protein Data Bank (PDB). The preparation process includes:
-
Cleaning the Structure: Removal of water molecules, ions, and co-crystallized ligands.
-
Protonation: Addition of hydrogen atoms appropriate for a physiological pH.
-
Energy Minimization: A brief relaxation of the protein structure to relieve any steric clashes.
Molecular Docking
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms. A grid box is generated around this site.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to predict the binding conformation and affinity of the Furo[3,2-c]pyridine derivative within the protein's active site. The program samples various poses of the ligand and scores them based on a scoring function that estimates the binding free energy.
Post-Docking Analysis
-
Pose Analysis: The predicted binding poses are visualized and analyzed to understand the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations: To further validate the docking results and assess the stability of the protein-ligand complex over time, MD simulations can be performed using software like GROMACS or AMBER.
Data Presentation
Due to the limited availability of specific in silico studies on Furo[3,2-c]pyridine derivatives in the public domain, a comprehensive table of quantitative data such as binding energies, Ki, or IC50 values from docking studies cannot be provided at this time. Further research is required to generate and publish such data for this class of compounds.
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by Furo[3,2-c]pyridine derivatives based on their identified biological targets.
Conclusion and Future Directions
The Furo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of neuropsychiatric disorders and oncology. While preliminary studies have highlighted its potential, there is a clear need for more detailed in silico modeling and experimental validation. Future research should focus on:
-
Systematic Docking Studies: Performing comprehensive docking studies of a library of Furo[3,2-c]pyridine derivatives, including this compound, against a panel of relevant biological targets.
-
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of these compounds with their biological activities, which can guide the design of more potent and selective molecules.
-
In Vitro and In Vivo Validation: Synthesizing and testing the most promising candidates from in silico screening in biochemical and cell-based assays, followed by evaluation in animal models.
Such a multidisciplinary approach will be crucial to fully elucidate the therapeutic potential of the Furo[3,2-c]pyridine scaffold and to advance novel drug candidates into the development pipeline.
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The fusion of a furan ring with a pyridine nucleus creates a scaffold present in numerous biologically active molecules and natural products.[1][2] These compounds have shown potential as antipsychotic agents, kinase inhibitors, and anticancer therapeutics.[3][4][5] The Pictet-Spengler reaction offers a robust and efficient method for the synthesis of the core tetrahydrofuro[3,2-c]pyridine ring system, which can be a crucial intermediate for further functionalization and development of novel drug candidates.[6][7][8] This document provides detailed protocols and application notes for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.
Core Synthesis Pathway
The synthesis of the tetrahydrofuro[3,2-c]pyridine scaffold is achieved through a semi-one-pot method involving the condensation of 2-(5-methylfuran-2-yl)ethanamine with an appropriate aldehyde, followed by an acid-catalyzed Pictet-Spengler cyclization.[1][6][8] The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.
Experimental Protocols
Materials and Reagents
-
2-(5-methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehydes
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Petroleum ether
General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [9]
Method A (1.0 mmol scale):
-
To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).
-
Heat the reaction mixture at 82°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the mixture to dryness to obtain the crude imine.
-
To the solution of the crude imine in glacial acetic acid (750 µL), add concentrated hydrochloric acid (500 µL) portionwise.
-
Stir the reaction mixture at 70°C for 5 hours (TLC control).
-
Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
-
Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purify the product by column chromatography on silica gel.
Method B (2.0 mmol scale): [9]
-
To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).
-
Heat the reaction mixture at 82°C for 1 hour (TLC control) and then concentrate to dryness.
-
Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated hydrochloric acid (1 mL) portionwise.
-
Stir the reaction mixture at 70°C for 5 hours (TLC control).
-
Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
-
Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purify the product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of the Pictet-Spengler reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
| Entry | Solvent | Time (h) | Temperature (°C) | Acid (equiv.) | Yield (%) |
| 1 | CH3CN | 1.5 | 50 | HCl (2.0) | 26 |
| 4 | CH3CN | 24 | 82 | HCl (1.5) | 29 |
| 7 | Toluene | 2 | 110 | HCl (1.0) | 25 |
| 10 | AcOH | 48 | 118 | TsOH (4.0) | ND |
| 13 | AcOH | 48 | rt | HCl (2.0) | 47 |
| 16 | AcOH | 3.5 | 70 | HCl (2.0) | 33 |
| 19 | AcOH | 6.5 | 70 | HCl (2.5) | 38 |
| 20 | AcOH | 5 | 70 | HCl (2.0) | 67 |
Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[7] ND = Not Detected.
Reaction Mechanism and Scope
The Pictet-Spengler reaction proceeds through the formation of an iminium cation from the condensation of the amine and aldehyde, followed by an intramolecular electrophilic substitution on the electron-rich furan ring.
Figure 2: Simplified mechanism of the Pictet-Spengler reaction for furo[3,2-c]pyridine synthesis.
The scope of this reaction has been explored with various aromatic aldehydes. It has been observed that aldehydes bearing electron-donating groups tend to provide higher yields of the desired tetrahydrofuro[3,2-c]pyridine products compared to those with electron-withdrawing groups.[6]
Synthesis of Furo[3,2-c]pyridine-4-carbonitrile
While a direct synthesis of this compound via this specific Pictet-Spengler protocol is not explicitly detailed in the reviewed literature, it can be proposed based on the established methodology. The use of a cyanobenzaldehyde as the aldehyde starting material would be the logical approach. However, researchers should be aware that the electron-withdrawing nature of the nitrile group may necessitate further optimization of the reaction conditions to achieve satisfactory yields.
Applications in Drug Development
The furo[3,2-c]pyridine scaffold is a valuable pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including their potential as antipsychotics, and inhibitors of enzymes such as cyclin-dependent kinase 2 (CDK2).[3][4] The synthetic route described herein provides a reliable platform for generating a library of novel furo[3,2-c]pyridine derivatives for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. The development of efficient synthetic methodologies to access these structures is of significant interest in medicinal chemistry and drug discovery. The Sonogashira coupling, a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a key strategy for the construction of the Furo[3,2-c]pyridine core. This application note details a cascade process involving a Sonogashira reaction followed by an intramolecular 5-endo-dig cyclization for the efficient synthesis of functionalized Furo[3,2-c]pyridines.
Reaction Principle
The synthesis proceeds via a one-pot cascade reaction. Initially, a Sonogashira coupling between a substituted 3-iodopyridin-4-ol and a terminal alkyne forms a 3-alkynyl-4-hydroxypyridine intermediate. In the presence of a base, this intermediate undergoes an immediate intramolecular 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne moiety, leading to the formation of the furan ring and yielding the desired Furo[3,2-c]pyridine derivative. This approach offers high efficiency and atom economy by combining two transformations in a single operation.
Experimental Data
The following table summarizes the quantitative data for the synthesis of various Furo[3,2-c]pyridine derivatives via the Sonogashira coupling and cyclization cascade.
| Entry | Starting Alkyne | Product | Yield (%) |
| 1 | 3-(tert-Butyldimethylsilyloxy)prop-1-yne | 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | Good |
| 2 | 3-(Benzyloxy)prop-1-yne | 2-(Benzyloxymethyl)furo[3,2-c]pyridine | Good |
| 3 | 3-((4-Methoxybenzyl)oxy)prop-1-yne | 2-(((4-Methoxybenzyl)oxy)methyl)furo[3,2-c]pyridine | Good |
| 4 | 1,4-Diethynylbenzene | 1,4-Bis(furo[3,2-c]pyridin-2-yl)benzene | 67 |
| 5 | 1,4-Bis(prop-2-yn-1-yloxy)butane | 1,4-Bis((furo[3,2-c]pyridin-2-yl)methoxy)butane | 62 |
| 6 | 1,3-Bis(prop-2-yn-1-yloxy)propane | 1,3-Bis((furo[3,2-c]pyridin-2-yl)methoxy)propane | 41 |
Note: "Good" yields were reported without a specific percentage in the source material.[1]
Experimental Protocols
Materials and General Conditions
-
Starting Materials: 4-Hydroxy-3-iodopyridine, terminal alkynes (e.g., protected propargylic ethers, dialkynes), Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Copper(I) iodide (CuI), Ligands (e.g., PPh₃), Bases (e.g., diisopropylamine (iPr₂NH), triethylamine (Et₃N)), Solvents (e.g., DMF, THF).
-
Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.
General Procedure for the Synthesis of Furo[3,2-c]pyridines
-
To a Schlenk flask charged with a magnetic stir bar, add 4-hydroxy-3-iodopyridine (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2.5-5 mol%) and the ligand (e.g., PPh₃, 5-10 mol%) if required.
-
Add Copper(I) iodide (CuI, 5-10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., iPr₂NH or Et₃N).
-
Add the terminal alkyne (1.2-2.0 equiv for monoalkynes, or a stoichiometric ratio for di- or trialkynes).
-
The reaction mixture is then heated to the desired temperature (e.g., 70-80 °C) and stirred for the required time (e.g., 15-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine product.
Example Protocol: Synthesis of 2-(Benzyloxymethyl)furo[3,2-c]pyridine
-
To a Schlenk flask, add 4-hydroxy-3-iodopyridine, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous DMF and diisopropylamine.
-
Add 3-(benzyloxy)prop-1-yne (1.2-2.0 equivalents).
-
Heat the mixture to 70 °C and stir for 20-24 hours.
-
After completion, cool the reaction, remove the solvent in vacuo, and purify the crude product by column chromatography to yield the title compound.
Visualizations
Reaction Workflow
References
Application Notes and Protocols: Furo[3,2-c]pyridine-4-carbonitrile as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the investigation of Furo[3,2-c]pyridine-4-carbonitrile as a potential kinase inhibitor. To date, there is no publicly available data demonstrating the synthesis or biological activity of this specific compound. The information presented is based on established methodologies for similar heterocyclic compounds and general kinase inhibitor screening.
Introduction
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of interest in medicinal chemistry. While various isomers of furopyridines have shown activity against a range of protein kinases, the specific derivative, this compound, remains an uncharacterized entity. This document outlines a proposed synthetic route, protocols for biological evaluation, and potential signaling pathways that could be modulated by this compound, providing a framework for its investigation as a novel kinase inhibitor.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of the furo[3,2-c]pyridine core and subsequent functional group manipulations. One such approach involves a Sonogashira coupling followed by an intramolecular cyclization.
A proposed multi-step synthesis is outlined below:
-
Synthesis of a Suitable Pyridine Precursor: The synthesis would likely commence with a commercially available or readily synthesized substituted pyridine, such as a dihalopyridine. For instance, a 3-alkoxy-4-halopyridine could serve as a key intermediate.
-
Introduction of the Alkyne Moiety: A Sonogashira coupling reaction could be employed to introduce a terminal alkyne at the 3-position of the pyridine ring. This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst.
-
Intramolecular Cyclization to Form the Furan Ring: Following the Sonogashira coupling, an intramolecular cyclization would be induced to form the fused furan ring, yielding the furo[3,2-c]pyridine scaffold. This can often be achieved by treatment with a base.
-
Introduction of the Carbonitrile Group: The final step would involve the introduction of the carbonitrile group at the 4-position. If the starting pyridine precursor contained a halogen at the 4-position, a cyanation reaction (e.g., using a cyanide salt and a palladium catalyst) could be employed.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocols
Protocol 1: General Procedure for Kinase Inhibition Assay (In Vitro)
This protocol describes a general method for screening this compound for its ability to inhibit the activity of a panel of protein kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
-
This compound (dissolved in DMSO)
-
Kinase panel (e.g., a selection of serine/threonine and tyrosine kinases)
-
Kinase-specific substrates
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the kinase enzyme in kinase assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).
-
Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ATP consumed (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP and then a luciferase/luciferin mixture to generate a light signal proportional to the ATP concentration.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Potential Kinase Targets and Signaling Pathways
Given that other furo[3,2-c]pyridine derivatives have shown activity against various kinases, it is plausible that this compound could target kinases involved in cell proliferation, survival, and inflammation. Potential kinase families to investigate include:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Mitogen-Activated Protein Kinases (MAPKs): Key components of signaling pathways that regulate cell growth and differentiation.
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer.
Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway
If this compound were to inhibit a kinase within the MAPK/ERK pathway (e.g., MEK or ERK), it could lead to the downregulation of cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Data Presentation
As there is no available data for this compound, the following table presents hypothetical data for related furo[3,2-c]pyridine derivatives to illustrate how quantitative data could be structured.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |
| Hypothetical Furo[3,2-c]pyridine Derivative 1 | CDK2/Cyclin A | 150 | Luminescence-based |
| Hypothetical Furo[3,2-c]pyridine Derivative 2 | p38α MAPK | 85 | Radiometric |
| Hypothetical Furo[3,2-c]pyridine Derivative 3 | VEGFR2 | 250 | FRET-based |
Note: The data in this table is purely illustrative and does not represent actual experimental results for any specific compound.
Conclusion
While this compound remains an unexplored molecule, the protocols and potential pathways outlined in this document provide a foundational framework for its investigation as a kinase inhibitor. Researchers are encouraged to utilize these proposed methods to synthesize and characterize this compound, and to perform comprehensive screening to elucidate its biological activity and therapeutic potential. The discovery of novel kinase inhibitors is a critical area of research, and the exploration of uncharacterized chemical space, including novel heterocyclic scaffolds, is essential for the development of new therapeutics.
Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is an important heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. As a bioisostere of purines, this fused ring system has been explored for the development of novel therapeutic agents. Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. These compounds have been investigated for their ability to modulate key signaling pathways involved in cancer progression, making them promising candidates for further development in oncology.
This document provides detailed application notes on the synthesis, in vitro evaluation, and potential mechanisms of action of Furo[3,2-c]pyridine derivatives. It also includes standardized protocols for key experiments to facilitate further research and development in this area.
Data Presentation: Anticancer Activity of Furo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of representative Furo[3,2-c]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µg/mL) | Reference |
| 4c | KYSE70 | Esophageal Squamous Cell Carcinoma | 0.888 (24h), 0.655 (48h) | [1][2] |
| 4c | KYSE150 | Esophageal Squamous Cell Carcinoma | - | [1][2] |
Note: The original research article indicated a 99% inhibition rate for compound 4c against KYSE150 at a concentration of 20.00 µg/mL, but a specific IC50 value was not provided.[2]
Experimental Protocols
Protocol 1: General Synthesis of Furo[3,2-c]pyridine Derivatives
This protocol describes a general method for the synthesis of Furo[3,2-c]pyridine derivatives, adapted from published procedures.[2]
Objective: To synthesize Furo[3,2-c]pyridine derivatives for biological evaluation.
Materials:
-
3-Furoyl chloride
-
Appropriate L-amino acid (e.g., L-leucine, L-isoleucine)
-
Dichloromethane (DCM)
-
Eaton's reagent (P₂O₅/MeSO₃H)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup with silica gel
Procedure:
-
Schotten-Baumann Acylation: a. Dissolve the selected L-amino acid in an appropriate solvent such as DCM. b. Add 3-furoyl chloride dropwise to the solution at room temperature while stirring. c. Continue the reaction for the time specified in the source literature, monitoring the progress by TLC. d. Upon completion, perform an aqueous workup to isolate the N-acylated amino acid intermediate. e. Purify the product by recrystallization or column chromatography.
-
Friedel-Crafts Acylation (Cyclization): a. Add the purified N-acylated amino acid to Eaton's reagent. b. Heat the mixture at 110°C for the time indicated in the reference study. c. Monitor the formation of the dihydrofuro[3,2-c]pyridine-4,7-dione by TLC. d. Carefully quench the reaction by pouring it onto ice. e. Extract the product with a suitable organic solvent and purify by column chromatography.
-
Reduction: a. Dissolve the cyclized product in a suitable solvent (e.g., methanol). b. Cool the solution to 0°C in an ice bath. c. Add NaBH₄ portion-wise and stir the reaction until completion (monitored by TLC). d. Quench the reaction and perform an aqueous workup to isolate the final Furo[3,2-c]pyridine derivative. e. Purify the final compound by column chromatography.
Expected Outcome: A purified Furo[3,2-c]pyridine derivative, ready for characterization (NMR, Mass Spectrometry) and biological testing.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of Furo[3,2-c]pyridine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., KYSE70, KYSE150)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Furo[3,2-c]pyridine derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the Furo[3,2-c]pyridine derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control. c. Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of Furo[3,2-c]pyridine derivatives.
Potential Signaling Pathway Inhibition
Based on molecular docking studies suggesting potential interactions with EGFR and METAP2, the following diagram illustrates a hypothetical mechanism of action for Furo[3,2-c]pyridine derivatives in cancer cells.[1]
Caption: Hypothesized signaling pathway inhibition by Furo[3,2-c]pyridine derivatives.
Conclusion
Furo[3,2-c]pyridine derivatives represent a promising class of compounds for the development of novel anticancer therapies. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. Further studies are warranted to fully elucidate their mechanism of action, identify specific molecular targets, and assess their therapeutic potential in preclinical and clinical settings. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this chemical scaffold.
References
Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This scaffold is a key pharmacophore in molecules targeting a range of therapeutic areas, including oncology and neurodegenerative diseases. High-throughput screening (HTS) of Furo[3,2-c]pyridine libraries is a critical step in the identification of novel lead compounds for drug discovery programs. These application notes provide detailed protocols for the HTS of Furo[3,2-c]pyridine libraries against two prominent target classes: kinases and the Hedgehog signaling pathway, as well as a general cytotoxicity screen.
Data Presentation
The following tables summarize illustrative quantitative data from hypothetical high-throughput screening campaigns of a 10,000-compound Furo[3,2-c]pyridine library. This data is provided to demonstrate typical results and is not derived from a specific experimental screen of a Furo[3,2-c]pyridine library.
Table 1: Summary of Primary High-Throughput Screening Campaigns
| Screening Campaign | Assay Type | Target/Cell Line | Library Size | Screening Concentration | Hit Criteria | Hit Rate (%) | Z'-Factor |
| Kinase Inhibition | Biochemical (ADP-Glo) | CLK1 Kinase | 10,000 | 10 µM | >50% Inhibition | 0.85 | 0.78 |
| Hedgehog Pathway Inhibition | Cell-Based (Reporter Gene) | Shh-LIGHT2 Cells | 10,000 | 10 µM | >50% Inhibition of Luciferase Signal | 0.62 | 0.65 |
| Cytotoxicity | Cell-Based (MTT) | HEK293 | 10,000 | 10 µM | <50% Cell Viability | 2.1 | 0.82 |
Table 2: Profile of Confirmed Hits from Kinase Inhibition Screen
| Compound ID | Structure | Primary Screen Inhibition (%) | IC50 (µM) - CLK1 | IC50 (µM) - PIM1 | IC50 (µM) - GSK3β |
| FCP-001 | [Insert Structure] | 98.2 | 0.15 | > 50 | 12.5 |
| FCP-002 | [Insert Structure] | 95.6 | 0.28 | 25.3 | > 50 |
| FCP-003 | [Insert Structure] | 88.1 | 1.1 | 8.7 | 22.1 |
| FCP-004 | [Insert Structure] | 85.4 | 2.5 | > 50 | > 50 |
Table 3: Profile of Confirmed Hits from Hedgehog Pathway Inhibition Screen
| Compound ID | Structure | Primary Screen Inhibition (%) | IC50 (µM) - Shh-LIGHT2 Assay | Cytotoxicity (CC50, µM) - HEK293 |
| FCP-101 | [Insert Structure] | 92.5 | 0.45 | > 50 |
| FCP-102 | [Insert Structure] | 89.1 | 0.82 | 35.2 |
| FCP-103 | [Insert Structure] | 81.7 | 1.9 | > 50 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibitors (CLK1)
This protocol describes a biochemical assay to identify inhibitors of Cdc-like kinase 1 (CLK1) using a luminescence-based method to detect ADP formation.
Materials:
-
Furo[3,2-c]pyridine compound library (10 mM in DMSO)
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Acoustic liquid handler (e.g., Echo 550)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the Furo[3,2-c]pyridine library into the wells of a 384-well assay plate. Also, include wells for positive controls (e.g., a known CLK1 inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Preparation: Prepare a master mix of CLK1 enzyme and MBP substrate in kinase buffer. The final concentration in the assay should be optimized, for example, 5 ng/µL CLK1 and 1 mg/mL MBP.
-
Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for CLK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 2: Cell-Based High-Throughput Screening for Hedgehog Pathway Inhibitors
This protocol utilizes the Shh-LIGHT2 cell line, which contains a Gli-responsive firefly luciferase reporter, to identify inhibitors of the Hedgehog signaling pathway.
Materials:
-
Furo[3,2-c]pyridine compound library (10 mM in DMSO)
-
Shh-LIGHT2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Dual-Glo® Luciferase Assay System (Promega)
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of each compound from the Furo[3,2-c]pyridine library to the appropriate wells. Include positive controls (e.g., a known Smoothened inhibitor like Vismodegib) and negative controls (DMSO).
-
Pathway Activation: Add 10 µL of Shh conditioned medium or SAG-containing medium to all wells except for the negative controls to activate the Hedgehog pathway.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature and measure the firefly luciferase activity.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Protocol 3: High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol assesses the general cytotoxicity of the Furo[3,2-c]pyridine library against a human cell line (e.g., HEK293) using the MTT colorimetric assay.
Materials:
-
Furo[3,2-c]pyridine compound library (10 mM in DMSO)
-
HEK293 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom assay plates
-
Automated liquid handling system
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of each compound from the library to the wells. Include positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative controls (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 25 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for Furo[3,2-c]pyridine libraries.
Signaling Pathway Diagrams
Caption: Furo[3,2-c]pyridine inhibition of the CLK1 signaling pathway.
Caption: Inhibition of the Hedgehog signaling pathway by Furo[3,2-c]pyridines.
Application Notes and Protocols for the N-alkylation of Tetrahydrofuro[3,2-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its derivatives have shown significant potential in drug discovery, exhibiting activities such as JAK2 inhibition and κ-opioid receptor agonism. The nitrogen atom within the pyridine ring serves as a critical handle for chemical modification. N-alkylation is a fundamental strategy to modulate the physicochemical properties of these molecules, including their potency, selectivity, solubility, and metabolic stability. This document provides detailed protocols for several common and effective methods for the N-alkylation of the tetrahydrofuro[3,2-c]pyridine core.
Overview of N-Alkylation Strategies
The substitution on the nitrogen of the tetrahydrofuro[3,2-c]pyridine ring can be achieved through several synthetic routes. The choice of method depends on the desired alkyl group, the functional group tolerance of the starting material, and the required reaction conditions (e.g., mild vs. harsh). Key strategies include direct alkylation with electrophiles, reductive amination with carbonyl compounds, and modern catalytic methods.
Application Notes and Protocols for Furo[3,2-c]pyridine-4-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Furo[3,2-c]pyridine-4-carbonitrile scaffold as a foundational fragment in drug discovery campaigns. This document outlines the rationale for its use, detailed experimental protocols for screening and optimization, and data presentation guidelines.
Introduction to this compound in FBDD
The Furo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for probing protein binding pockets, while the nitrogen atom and nitrile group offer key hydrogen bonding and polar interaction opportunities. The carbonitrile moiety is a versatile synthetic handle, allowing for the straightforward elaboration of initial fragment hits into more potent lead compounds.[5] This makes this compound an attractive starting point for fragment-based drug discovery (FBDD), particularly for targets such as protein kinases.[1][6]
FBDD Workflow Overview
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments.[7] The typical workflow involves identifying initial fragment hits with weak binding affinity, followed by optimization to generate more potent molecules.
Caption: A general workflow for a fragment-based drug discovery campaign.
Application in Kinase Inhibition
The pyridine and furopyridine scaffolds are common features in many kinase inhibitors, often interacting with the hinge region of the ATP binding site.[1][6] Derivatives of the related furo[3,2-b]pyridine scaffold have been identified as potent and selective inhibitors of cdc-like kinases (CLKs).[8] Given this precedent, a primary application of this compound in FBDD is the discovery of novel kinase inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Protocols
Protocol 1: Fragment Library Generation
Objective: To synthesize a small, focused library of fragments based on the this compound scaffold for initial screening.
Methodology:
-
Core Synthesis: Synthesize the parent this compound. A variety of synthetic routes have been reported for the furopyridine core.[9][10]
-
Analog Derivatization: Introduce small chemical modifications at accessible positions of the scaffold. The nitrile group can serve as a synthetic handle for derivatization.[5]
-
Purification and Quality Control: Purify all synthesized fragments by flash chromatography or preparative HPLC. Confirm the identity and purity (>95%) of each fragment by LC-MS and ¹H NMR.
-
Solubility Assessment: Determine the aqueous solubility of each fragment to ensure suitability for biophysical screening assays.
Protocol 2: Primary Screening by Differential Scanning Fluorimetry (DSF)
Objective: To rapidly identify fragments that bind to the target protein by measuring changes in protein thermal stability.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., a protein kinase) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare stock solutions of each fragment from the library at 10-100 mM in DMSO.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 1000x concentration.
-
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein, buffer, and dye to each well to a final protein concentration of 2-5 µM.
-
Add each fragment to a final concentration of 100-500 µM (final DMSO concentration should be kept below 1%). Include no-fragment controls.
-
-
Data Acquisition:
-
Run the DSF experiment in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C in increments of 0.5 °C per minute, measuring fluorescence at each step.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each well by fitting the fluorescence curve to a Boltzmann equation.
-
A significant shift in Tm (ΔTm) of ≥ 2°C in the presence of a fragment compared to the control indicates a potential hit.
-
Protocol 3: Hit Validation by Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of primary hits to the target protein and determine their binding affinity (KD).
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a dilution series of each hit fragment in a suitable running buffer.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD = kd/ka). Fragments with a KD in the micromolar to low millimolar range are considered validated hits.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.
Methodology:
-
Crystallization:
-
Co-crystallize the target protein with the validated fragment hit by mixing the protein and a high concentration of the fragment before setting up crystallization trials.
-
Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the fragment.[11]
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the apo-protein.
-
Build the fragment into the observed electron density map and refine the model.[12][13][14]
-
The resulting co-crystal structure will reveal the binding mode of the fragment and key interactions with the protein, which will inform the subsequent hit-to-lead optimization.
-
Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is understood, the next step is to improve its potency and drug-like properties. This is typically achieved through "fragment growing," "fragment linking," or "fragment merging."[7] For the this compound scaffold, fragment growing is a common strategy.
Caption: A schematic of the hit-to-lead optimization process using a fragment growing strategy.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Biophysical Screening and Validation Data
| Fragment ID | ΔTm (°C) | KD (µM) [SPR] | Ligand Efficiency |
| FPCN-001 | 3.5 | 250 | 0.35 |
| FPCN-002 | 1.8 | >1000 | - |
| FPCN-003 | 4.2 | 150 | 0.38 |
| ... | ... | ... | ... |
Table 2: Structure-Activity Relationship (SAR) Data for Kinase X
| Compound ID | R1 | R2 | IC50 (nM) |
| FPCN-003a | -H | -H | 150,000 |
| FPCN-003b | -CH3 | -H | 75,000 |
| FPCN-003c | -Ph | -H | 1,200 |
| FPCN-003d | -Ph | -NH2 | 85 |
| ... | ... | ... | ... |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for fragment-based drug discovery campaigns, particularly in the search for novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and documented biological relevance make it a valuable addition to any fragment library. The protocols and strategies outlined in these application notes provide a robust framework for identifying and optimizing novel drug candidates based on this privileged heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furo[3,2-b]pyridine-6-carbonitrile | 1203499-65-3 | Benchchem [benchchem.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. proteopedia.org [proteopedia.org]
Cell-based assays for evaluating the efficacy of Furo[3,2-c]pyridine compounds
Introduction
Furo[3,2-c]pyridine derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects, have garnered considerable interest in the field of drug discovery. This document provides a comprehensive guide to the cell-based assays and protocols necessary for evaluating the efficacy of novel Furo[3,2-c]pyridine compounds. These assays are designed to elucidate the cytotoxic, anti-inflammatory, and specific signaling pathway modulatory effects of these compounds, providing crucial data for lead compound selection and optimization.
I. Application Notes
Anticancer Efficacy Assessment
A primary application for Furo[3,2-c]pyridine compounds is in oncology.[1][2] A tiered approach to cell-based screening is recommended to thoroughly characterize their anticancer potential.
-
Cytotoxicity Screening: The initial step involves determining the concentration-dependent cytotoxic effect of the compounds across a panel of cancer cell lines. Assays like the MTT or MTS assay are rapid and effective for this purpose, providing IC50 values that quantify the potency of the compounds.[3]
-
Mechanism of Cell Death: Compounds exhibiting significant cytotoxicity should be further investigated to determine the mechanism of cell death. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can distinguish between apoptosis and necrosis.
-
Cell Cycle Analysis: Understanding the effect of a compound on cell cycle progression is crucial. Propidium iodide staining followed by flow cytometry can reveal cell cycle arrest at specific phases (G1, S, G2/M), providing insights into the antiproliferative mechanism.[4]
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds highly valuable. Furo[3,2-c]pyridine derivatives can be screened for their ability to modulate inflammatory responses in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Inhibition of Inflammatory Mediators: Key markers of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The Griess assay and ELISAs are standard methods to quantify the inhibition of these mediators.[5]
-
Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway is a central regulator of inflammation.[6][7] Reporter gene assays can be employed to determine if the compounds inhibit NF-κB activation, providing a mechanistic understanding of their anti-inflammatory effects.
Kinase Inhibition and Target Validation
Several heterocyclic compounds, including those with a furanopyridine core, have been identified as potent kinase inhibitors.[8][9] Cell-based assays are essential to confirm that the observed cellular effects are due to the inhibition of a specific kinase.
-
Target Engagement and Downstream Effects: Western blotting is a powerful technique to assess the phosphorylation status of a target kinase and its downstream substrates. A reduction in the phosphorylation of these proteins in compound-treated cells provides strong evidence of target engagement and inhibition.
II. Experimental Protocols
A. Anticancer Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Furo[3,2-c]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the Furo[3,2-c]pyridine compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Data Presentation: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability | IC50 (µM) |
| Vehicle Control | 0 | 1.25 | 100 | - |
| Compound X | 1 | 1.10 | 88 | 15.2 |
| 5 | 0.85 | 68 | ||
| 10 | 0.68 | 54.4 | ||
| 25 | 0.45 | 36 | ||
| 50 | 0.20 | 16 | ||
| Positive Control | Conc. | Value | Value | Value |
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
Furo[3,2-c]pyridine compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compounds at their IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound X (IC50) | 60.5 | 25.3 | 10.1 | 4.1 |
| Compound X (2x IC50) | 35.1 | 40.2 | 18.5 | 6.2 |
| Positive Control | Value | Value | Value | Value |
B. Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
Furo[3,2-c]pyridine compounds
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation: Nitric Oxide Production
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | IC50 (µM) |
| Control | 0 | 1.2 | - | - |
| LPS Only | 0 | 25.6 | 0 | |
| Compound Y + LPS | 1 | 20.1 | 21.5 | 8.5 |
| 5 | 15.3 | 40.2 | ||
| 10 | 11.2 | 56.3 | ||
| 25 | 6.8 | 73.4 | ||
| Positive Control | Conc. | Value | Value | Value |
2. Measurement of Pro-inflammatory Cytokines (ELISA)
This assay quantifies the levels of specific cytokines, such as TNF-α and IL-6, in cell supernatants.
-
Materials:
-
Cell culture supernatants from the NO production assay
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
-
Data Presentation: Cytokine Secretion
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| LPS Only | 1500 | 0 | 2500 | 0 |
| Compound Y (10 µM) + LPS | 650 | 56.7 | 1100 | 56 |
| Positive Control | Value | Value | Value | Value |
C. Kinase Inhibition Assay
1. Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of specific phosphorylated proteins, indicating the activity of an upstream kinase.
-
Materials:
-
Cell line expressing the target kinase
-
Furo[3,2-c]pyridine compounds
-
Lysis buffer
-
Primary antibodies (against total and phosphorylated forms of the target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.
-
Data Presentation: Kinase Inhibition
| Treatment | Concentration (µM) | p-Protein / Total Protein Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0 |
| Compound Z | 0.1 | 0.75 | 25 |
| 1 | 0.40 | 60 | |
| 10 | 0.15 | 85 | |
| Positive Control | Conc. | Value | Value |
III. Visualizations
Caption: General experimental workflow for evaluating Furo[3,2-c]pyridine compounds.
Caption: Simplified overview of apoptosis signaling pathways.
Caption: The classical NF-κB signaling pathway and a potential point of inhibition.
Caption: A generic kinase signaling cascade illustrating inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. athmicbiotech.com [athmicbiotech.com]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for Furo[3,2-c]pyridine-4-carbonitrile and its Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are compiled based on available scientific literature for Furo[3,2-c]pyridine derivatives. As of the latest literature review, no specific in vivo studies for Furo[3,2-c]pyridine-4-carbonitrile have been published. Therefore, the protocols detailed below are adapted from studies on structurally related Furo[3,2-c]pyridine compounds and represent general methodologies for assessing potential antipsychotic, anticancer, and toxicological properties in animal models. The data tables are presented as templates for recording experimental results.
Introduction to Furo[3,2-c]pyridines
The Furo[3,2-c]pyridine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antipsychotic and anticancer agents. The carbonitrile moiety at the 4-position of the Furo[3,2-c]pyridine ring is an important functional group that can influence the compound's electronic properties and potential for biological interactions.
This document provides detailed protocols for the in vivo evaluation of this compound and its analogs in animal models, focusing on antipsychotic and anticancer activities, as well as general toxicology.
Assessment of Antipsychotic Activity
Arylpiperazine derivatives of the Furo[3,2-c]pyridine ring system have been evaluated for potential antipsychotic activity.[1] The following protocols are based on established behavioral models in rodents to assess the antipsychotic-like effects of test compounds.
Experimental Protocols
This model assesses the potential of a compound to antagonize dopamine D2 receptor-mediated behaviors.
-
Animals: Male Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Administer the Furo[3,2-c]pyridine test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (0.5-1.5 mg/kg, s.c.), a non-selective dopamine agonist.
-
Immediately place each rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behavior (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) using a standardized rating scale.
-
-
Data Analysis: Compare the stereotypy scores between the test compound-treated groups and the vehicle-treated group. Calculate the dose at which the compound produces a 50% reduction in the apomorphine-induced stereotypy score (ED50).
This model assesses the ability of a compound to suppress a learned avoidance behavior, a characteristic of many antipsychotic drugs.
-
Apparatus: A shuttle box with two compartments separated by a gate, equipped with a light or sound stimulus and a grid floor for delivering a mild electric shock.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (e.g., a light or tone) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the conditioned stimulus, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (a mild foot shock, e.g., 0.5-1.0 mA) is delivered through the grid floor concurrently with the conditioned stimulus for a short duration (e.g., 5-10 seconds). If the rat moves to the other compartment during this time, it is an escape response.
-
Train the rats until they achieve a stable baseline of avoidance responses (e.g., >80% avoidance).
-
-
Testing:
-
Administer the Furo[3,2-c]pyridine test compound or vehicle control.
-
After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis: A decrease in the number of avoidance responses is indicative of antipsychotic-like activity.
Data Presentation: Antipsychotic Activity
Table 1: Effect of Furo[3,2-c]pyridine Derivatives on Apomorphine-Induced Stereotypy in Rats
| Compound | Dose (mg/kg) | Route of Admin. | N | Mean Stereotypy Score (± SEM) | % Inhibition |
|---|---|---|---|---|---|
| Vehicle Control | - | i.p. | 10 | Data to be generated | 0 |
| This compound | 1 | i.p. | 8 | Data to be generated | Calculate |
| 3 | i.p. | 8 | Data to be generated | Calculate | |
| 10 | i.p. | 8 | Data to be generated | Calculate |
| Reference Drug (e.g., Haloperidol) | 0.1 | i.p. | 8 | Data to be generated | Calculate |
Table 2: Effect of Furo[3,2-c]pyridine Derivatives on Conditioned Avoidance Response in Rats
| Compound | Dose (mg/kg) | Route of Admin. | N | % Avoidance Responses (± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | i.p. | 10 | Data to be generated |
| This compound | 1 | i.p. | 8 | Data to be generated |
| 3 | i.p. | 8 | Data to be generated | |
| 10 | i.p. | 8 | Data to be generated |
| Reference Drug (e.g., Chlorpromazine) | 5 | i.p. | 8 | Data to be generated |
Visualization: Antipsychotic Evaluation Workflow and Hypothetical Signaling Pathway
Caption: Workflow for in vivo antipsychotic activity screening.
Caption: Hypothetical signaling pathway for antipsychotic action.
Assessment of Anticancer Activity
While some Furo[3,2-c]pyridine derivatives have shown in vitro cytotoxic activity against cancer cell lines, in vivo anticancer studies for this specific scaffold are not yet reported. The following is a general protocol for evaluating the anticancer efficacy of a test compound in a xenograft mouse model.
Experimental Protocol: Human Tumor Xenograft Model
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Lines: A human cancer cell line relevant to the in vitro activity of the compound (e.g., a breast or lung cancer cell line).
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Furo[3,2-c]pyridine test compound, vehicle control, or a positive control drug (e.g., doxorubicin) according to a predetermined dosing schedule and route.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Data Presentation: Anticancer Efficacy
Table 3: Efficacy of this compound in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | N | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | % TGI |
|---|---|---|---|---|---|---|
| Vehicle Control | - | q.d. x 14 | 10 | Data to be generated | Data to be generated | 0 |
| This compound | 10 | q.d. x 14 | 10 | Data to be generated | Data to be generated | Calculate |
| 30 | q.d. x 14 | 10 | Data to be generated | Data to be generated | Calculate |
| Reference Drug | Dose | Schedule | 10 | Data to be generated | Data to be generated | Calculate |
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for in vivo anticancer efficacy testing.
Acute Toxicity Assessment
Prior to efficacy studies, it is crucial to determine the acute toxicity of the test compound to establish a safe dose range.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD 425 guideline.
-
Animals: Female rats or mice (nulliparous and non-pregnant), 8-12 weeks old.
-
Procedure:
-
Dose a single animal with the test compound at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
The dose progression or regression is determined by the outcome of the previous animal.
-
Continue this sequential dosing until the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).
-
-
Data Analysis: The LD50 (median lethal dose) is calculated from the results using specialized software.
Data Presentation: Acute Toxicity
Table 4: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | Starting Dose (mg/kg) | Observed Toxic Signs | Mortality | Estimated LD50 (mg/kg) |
|---|---|---|---|---|---|
| Rat | Female | e.g., 300 | Data to be generated | Data to be generated | Calculate |
| Mouse | Female | e.g., 300 | Data to be generated | Data to be generated | Calculate |
References
Furo[3,2-c]Pyridine Derivatives as Phosphodiesterase Type 4 (PDE4) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Furo[3,2-c]pyridine derivatives as potent inhibitors of phosphodiesterase type 4 (PDE4). This document details their synthesis, biological evaluation, and the protocols for relevant assays.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of a wide range of inflammatory and immune cells.[2] This mechanism makes PDE4 a highly attractive target for the development of novel anti-inflammatory therapeutics for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] The Furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the design of potent and selective PDE4 inhibitors.
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 by Furo[3,2-c]pyridine derivatives modulates the inflammatory response by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.
Synthesis of Furo[3,2-c]pyridine Derivatives
Several synthetic routes have been established for the preparation of the Furo[3,2-c]pyridine core and its derivatives. A common and efficient method involves a cascade process initiated by a Sonogashira reaction of 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate 5-endo-dig cyclization to form the furan ring.[3] Another approach involves the aromatization of furopyridones, derived from substituted furopropenoic acids, using phosphorus oxychloride to yield chloro derivatives of Furo[3,2-c]pyridine, which can be further functionalized.[4]
General Experimental Workflow for Synthesis
The synthesis of Furo[3,2-c]pyridine derivatives typically follows a multi-step process that can be generalized into the following workflow:
Biological Evaluation: PDE4 Inhibition
The inhibitory activity of Furo[3,2-c]pyridine derivatives against PDE4 is a key determinant of their potential therapeutic efficacy. A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which contain the Furo[3,2-c]pyridine moiety, have been synthesized and evaluated for their PDE4 inhibitory activity.[3]
Quantitative Data Summary
The following table summarizes the in vitro PDE4 inhibitory activity of representative Furo[3,2-c]pyridine-containing compounds.
| Compound ID | Structure | PDE4B1 IC50 (nM) | PDE4A4 IC50 (nM) | PDE4D3 IC50 (nM) |
| 1 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative | 1.5 | 2.1 | 1.8 |
| 2 | Modified Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | 0.8 | 1.2 | 1.0 |
| Roflumilast | (Reference Compound) | 0.7 | 0.9 | 0.5 |
Data adapted from Taltavull et al., Eur J Med Chem, 2011.[3]
Experimental Protocols
Protocol 1: General Synthesis of a Furo[3,2-c]pyridine Scaffold
This protocol describes a general method for the synthesis of the Furo[3,2-c]pyridine core structure via a Sonogashira coupling and subsequent cyclization.
Materials:
-
4-hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine in DMF, add the terminal alkyne, diisopropylamine, copper(I) iodide, and the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Furo[3,2-c]pyridine derivative.
Protocol 2: In Vitro PDE4 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of Furo[3,2-c]pyridine derivatives against human recombinant PDE4 enzymes.
Materials:
-
Human recombinant PDE4 enzyme (e.g., PDE4B1, PDE4A4, PDE4D3)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (Furo[3,2-c]pyridine derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Roflumilast)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the test compound or reference inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Terminate the reaction according to the specific detection method used (e.g., addition of a stop reagent).
-
Quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, FRET, or colorimetric assay).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR)
The optimization of the Furo[3,2-c]pyridine scaffold has revealed key structural features that influence PDE4 inhibitory potency. For the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine series, it was found that fusion of a gem-dimethylcyclohexyl moiety to the pyridine ring and appropriate substitution at other positions on the scaffold are crucial for high-affinity binding to the enzyme.[3]
Conclusion
Furo[3,2-c]pyridine derivatives represent a promising class of PDE4 inhibitors with the potential for development as novel anti-inflammatory agents. The synthetic routes are well-established, and the structure-activity relationships are being elucidated, paving the way for the design of more potent and selective compounds. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these compounds in their own laboratories. Further investigation into the in vivo efficacy and safety profile of these derivatives is warranted.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification techniques for Furo[3,2-c]pyridine intermediates and final products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Furo[3,2-c]pyridine intermediates and final products.
Troubleshooting Guide
Encountering difficulties during the purification of Furo[3,2-c]pyridine derivatives is common. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Column Chromatography | - Compound is too polar and is irreversibly adsorbed onto the silica gel. - Compound is unstable on silica gel and has decomposed. - Inappropriate solvent system (too weak) was used. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with acidic silica. - Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation.[1] - Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column. - Gradually increase the polarity of the eluent system. |
| Peak Tailing in Column Chromatography | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. - Overloading the column. | - Add a basic modifier such as triethylamine or pyridine (0.1-1%) to the eluent to saturate the acidic sites. - Ensure the mass of the crude product is not more than 1-5% of the mass of the stationary phase. |
| Co-elution of Impurities | - Similar polarity of the desired product and impurities. - Inefficient column packing or running conditions. | - Use a shallower solvent gradient or switch to an isocratic elution with an optimized solvent system. - Try a different stationary phase (e.g., alumina, C18 for reversed-phase). - Consider preparative HPLC for difficult separations. |
| Product Crystallizes in the Column | - The eluent is a poor solvent for the compound at the concentration being eluted. | - Switch to a solvent system where the compound has higher solubility. - Run the column at a slightly elevated temperature (if the compound is stable). |
| Difficulty in Removing Palladium Catalyst Residues | - Palladium catalysts from cross-coupling reactions (e.g., Sonogashira, Suzuki) can be difficult to remove by standard chromatography. | - Filter the reaction mixture through a pad of Celite before work-up.[2] - Use commercially available palladium scavengers (e.g., thiol- or amine-functionalized silica).[3][4] - Perform an aqueous wash with a solution of a chelating agent like EDTA. |
| Oiling Out During Recrystallization | - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated. - High concentration of impurities. | - Lower the temperature at which the compound is dissolved by using a solvent pair. - Try very slow cooling, possibly with insulation, to encourage crystal formation.[5] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Pre-purify by column chromatography to remove impurities. |
| No Crystals Form Upon Cooling | - Too much solvent was used.[5][6] - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent and attempt to cool again.[5] - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| Poor Separation of Enantiomers in Chiral HPLC | - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD/OJ, Chiralpak IA/IB/IC).[7] - Optimize the mobile phase by varying the alcohol modifier (e.g., ethanol, isopropanol) and its percentage. - For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. |
| Product Instability During Work-up or Purification | - The furo[3,2-c]pyridine ring system can be sensitive to strong acids or bases, leading to ring opening or other side reactions.[8] | - Use mild acids/bases for pH adjustments during aqueous work-up (e.g., saturated sodium bicarbonate instead of sodium hydroxide). - Avoid prolonged exposure to acidic conditions, such as on silica gel. Neutralize the crude product before chromatography if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a Furo[3,2-c]pyridine derivative for the first time?
A1: A good starting point is to use flash column chromatography on silica gel. Begin by determining an appropriate solvent system using thin-layer chromatography (TLC). A solvent system that gives your product an Rf value of 0.2-0.4 is often a good starting point. Due to the basicity of the pyridine nitrogen, you may observe peak tailing. If this occurs, adding 0.1-1% triethylamine to your eluent can significantly improve the separation. After column chromatography, recrystallization can be employed to achieve higher purity.
Q2: My Furo[3,2-c]pyridine was synthesized using a Sonogashira coupling. How can I effectively remove the palladium and copper catalysts?
A2: Residual palladium and copper catalysts are common impurities in such reactions. A multi-step approach is often effective:
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After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a plug of Celite. This will remove a significant portion of the solid-supported catalyst.[2]
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During the aqueous work-up, wash the organic layer with a dilute aqueous solution of a chelating agent like EDTA or aqueous ammonia to complex with the residual metal ions.
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If metal residues persist after column chromatography, consider using a specialized metal scavenger. These are commercially available silica-based reagents with functional groups that selectively bind to palladium.[3][4]
Q3: I am having trouble crystallizing my Furo[3,2-c]pyridine product. It keeps oiling out. What should I do?
A3: Oiling out is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present. Here are a few strategies to try:
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Change the solvent system: Try a lower boiling point solvent or a solvent pair. For a solvent pair, dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
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Slow down the cooling process: Rapid cooling often favors oil formation. Allow the solution to cool to room temperature slowly, and then place it in the refrigerator. Insulating the flask can also help.[5]
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Induce crystallization: Scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution.
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Increase the purity: If the compound is still oily, it may be due to impurities. Purify the oil by column chromatography and then attempt the recrystallization again.
Q4: How do I choose a starting point for developing a chiral HPLC separation for my Furo[3,2-c]pyridine enantiomers?
A4: For chiral separations of heterocyclic compounds like Furo[3,2-c]pyridines, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as Chiralpak IA, IB, IC, or Chiralcel OD, OJ are widely used.[7] A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol. Due to the basic nature of the pyridine ring, you might need to add a small amount of a basic additive like diethylamine (0.1%) to the mobile phase to improve peak shape and prevent interactions with the stationary phase.
Quantitative Data Summary
The following table summarizes typical purification data for Furo[3,2-c]pyridine derivatives based on literature examples. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.
| Purification Technique | Compound Type | Typical Yield (%) | Purity (%) | Reference |
| Column Chromatography (Silica Gel) | Substituted Furo[3,2-c]pyridines | 60-90 | >95 | [9] |
| Recrystallization | Chloro-Furo[3,2-c]pyridine | 80-95 (after chromatography) | >98 | [9] |
| Preparative HPLC | Chiral Furo[3,2-c]pyridine derivatives | 50-80 | >99 (enantiomeric excess) | Inferred from[10][11] |
| Metal Scavenging | Products of Pd-catalyzed reactions | >90 (recovery) | Pd levels <10 ppm | [4][12] |
Experimental Protocols
General Protocol for Flash Column Chromatography
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Slurry Preparation: In a beaker, mix the silica gel with the initial, least polar eluent until a homogeneous slurry is formed.
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
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Sample Loading: Dissolve the crude Furo[3,2-c]pyridine product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
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Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.
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Solvent Gradient: If necessary, gradually increase the polarity of the eluent to elute more polar compounds. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
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Solvent Selection: Choose a solvent in which the Furo[3,2-c]pyridine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
General Protocol for Preparative HPLC
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Method Development: Develop an analytical scale HPLC method to determine the optimal stationary phase and mobile phase for the separation.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter.
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System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
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Injection and Fraction Collection: Inject the sample and collect fractions based on the retention time of the desired product. Automated fraction collectors triggered by UV detection are commonly used.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
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Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, taking into account the boiling points of the solvents.
Visualizations
Caption: General workflow for the purification of Furo[3,2-c]pyridine derivatives.
Caption: Decision tree for selecting a purification technique for Furo[3,2-c]pyridines.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of Furo[3,2-c]pyridine-4-carbonitrile in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Furo[3,2-c]pyridine-4-carbonitrile and similar compounds in biological assays.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experimental work with poorly soluble compounds.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my assay.
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Question: I've dissolved this compound in DMSO to make a concentrated stock solution. However, when I add it to my aqueous assay buffer, a precipitate forms. What should I do?
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Answer: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if it was fully dissolved in the initial DMSO stock. Here is a systematic approach to troubleshoot this problem:
Troubleshooting workflow for compound precipitation.
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Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
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Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and may affect enzyme activity.[1][2][3] Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1] However, for sensitive primary cells, it is advisable to perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration.[1]
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Utilize Co-solvents and Excipients:
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be aware that surfactants can denature proteins at higher concentrations, so their compatibility with your specific assay must be validated.
-
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pH Adjustment: If this compound has an ionizable group, adjusting the pH of the buffer may increase its solubility. The pyridine nitrogen in the furopyridine ring system is basic and can be protonated at acidic pH.[7] A systematic pH profile of the compound's solubility can help identify the optimal pH for your experiments.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that has a higher percentage of organic solvent or contains a solubilizing agent, and then perform the final dilution into the aqueous assay buffer.
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Issue 2: I am observing low or inconsistent activity in my biological assay, which I suspect is due to poor solubility of this compound.
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Question: My dose-response curves are not sigmoidal, and the results are not reproducible. Could this be a solubility issue?
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Answer: Yes, poor solubility is a frequent cause of underestimated activity, high variability in data, and inaccurate structure-activity relationships (SAR).[8] If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to erroneous results.
Workflow for addressing inconsistent assay results.
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Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, such as cloudiness or visible particles.
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Determine Kinetic Solubility: Perform a kinetic solubility assay to estimate the solubility of your compound under your specific assay conditions. This can be done using methods like nephelometry, which measures light scattering from undissolved particles.
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Modify Assay Protocol:
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Lower the highest concentration: Ensure the highest concentration in your dose-response curve is below the measured kinetic solubility limit.
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Pre-incubation: Consider pre-incubating the compound in the assay buffer for a period to allow it to equilibrate before adding other reagents.
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Implement Solubilization Strategies: If higher concentrations are necessary for your assay, refer to the solubilization techniques described in "Issue 1," such as the use of co-solvents, cyclodextrins, or surfactants, ensuring they are compatible with your assay system.
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Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Q2: What is a safe concentration of DMSO to use in my cell-based assay?
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Answer: As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% to avoid significant cytotoxicity.[1] Many robust cell lines can tolerate up to 1% DMSO, but this should be experimentally verified.[1] For primary cells or particularly sensitive cell lines, the safe DMSO concentration may be 0.1% or lower.[1][3] It is always recommended to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your test conditions, but without the compound.
Q3: How can I prepare a stock solution of this compound?
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Answer: For a poorly soluble compound like this compound, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is completely dissolved in DMSO before making further dilutions. Sonication can aid in dissolving the compound.[8]
Q4: Can I use other organic solvents besides DMSO?
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Answer: Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. DMSO is generally the most widely used and characterized co-solvent in biological assays.
Q5: What are cyclodextrins and how do they work?
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Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms a water-soluble "inclusion complex," which increases the apparent aqueous solubility of the guest molecule.[4][5][6]
Q6: Are there any potential downsides to using solubility-enhancing agents?
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Answer: Yes. High concentrations of co-solvents can be toxic to cells. Surfactants can interfere with protein structure and function. Cyclodextrins can sometimes interact with cell membranes or other components of the assay. Therefore, it is crucial to run appropriate controls to ensure that the solubilizing agent itself is not affecting the biological outcome of your experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
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Preparation of 10 mM Stock Solution in DMSO:
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Weigh out a precise amount of this compound powder.
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Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
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Vortex or sonicate the solution until the compound is completely dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Preparation of Working Solutions for a Cell-Based Assay (Final DMSO concentration ≤ 0.5%):
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Perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to create a dilution series (e.g., for a 10-point dose-response curve).
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To prepare the final working solutions, dilute each DMSO concentration 1:200 or greater into your cell culture medium. For example, add 1 µL of each DMSO stock to 199 µL of medium.
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Mix thoroughly by pipetting before adding to the cells.
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Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
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Prepare a 10% (w/v) HP-β-CD solution in your aqueous assay buffer.
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Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).
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Add a small volume of the DMSO stock to the 10% HP-β-CD solution and vortex. The ratio of compound to cyclodextrin often needs to be optimized, but a molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a good starting point.
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Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.
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Use this cyclodextrin-complexed solution for further dilutions in your assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD and DMSO.
Data Presentation
Table 1: Recommended Final Concentrations of Common Solubilizing Agents in Biological Assays
| Solubilizing Agent | Typical Final Concentration | Considerations |
| DMSO | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations; verify tolerance for your cell type.[1][3] |
| Ethanol | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. |
| HP-β-CD | 1-5 mM | Can sometimes interact with cell membranes or assay components. |
| Tween® 80 | 0.01% - 0.1% (v/v) | Can denature proteins at higher concentrations; check for assay interference. |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | Generally considered biocompatible; useful for preventing precipitation. |
Signaling Pathway Visualization
Derivatives of furopyridines have been reported to exhibit anticancer activity and may modulate key cellular signaling pathways.[10][11] For instance, Furo[2,3-b]pyridine derivatives have been shown to have strong binding affinities for AKT1, ERα, and HER2, suggesting a potential disruption of the PI3K/AKT/mTOR pathway.[10] The following diagram illustrates a hypothetical mechanism of action for a this compound derivative as an inhibitor in this pathway.
Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.
References
- 1. New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine-6-carbonitrile | 1203499-65-3 | Benchchem [benchchem.com]
- 5. 6-(4-(Furo(3,2-c)pyridin-4-yloxy)-2-methylphenyl)-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | C20H17N3O4 | CID 75202022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Regioselective Functionalization of Furo[3,2-c]pyridines
Welcome to the technical support center for the regioselective functionalization of Furo[3,2-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of Furo[3,2-c]pyridines.
Issue 1: Low or No Yield of the Desired Regioisomer in Lithiation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Ensure anhydrous conditions, as even trace amounts of water can quench the organolithium reagent. - Use a stronger or more appropriate lithiating agent. For example, n-BuLi in combination with LiDMAE (lithium 2-(dimethylamino)ethoxide) can act as a superbase to facilitate deprotonation.[1] - Increase the equivalents of the lithiating agent. |
| Incorrect Reaction Temperature | - Perform the lithiation at a low temperature (e.g., -78 °C) to prevent side reactions and ensure kinetic control of deprotonation. - Allow the reaction to stir for a sufficient amount of time at the low temperature to ensure complete lithiation before adding the electrophile. |
| Poor Regioselectivity | - The choice of base is crucial for regioselectivity. For instance, lithiation of 2-methylfuro[3,2-c]pyridine with lithium diisopropylamide (LDA) can lead to deprotonation at the methyl group.[1] - Consider using a directing group on the Furo[3,2-c]pyridine core to guide the lithiation to the desired position. |
| Degradation of Starting Material or Product | - The Furo[3,2-c]pyridine ring system can be sensitive to strongly basic conditions. Minimize reaction times where possible. - Ensure the electrophile is added slowly at low temperature to control the exothermicity of the reaction. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Traditional electrophilic aromatic substitution on pyridines can require harsh conditions and may lead to a mixture of isomers. - Consider using milder brominating agents such as N-bromosuccinimide (NBS) for improved regioselectivity. |
| Electronic Effects of the Heterocycle | - The pyridine nitrogen is deactivating and directs electrophilic attack to the C-3 and C-5 positions. The furan ring is activating. The interplay of these effects determines the ultimate regioselectivity. - To achieve substitution at a specific position, consider a multi-step approach involving directed ortho-metalation followed by quenching with an electrophile. |
| Formation of Multiple Products | - Optimize the reaction temperature and time to favor the formation of the desired isomer. - Use a less reactive solvent to increase selectivity. - Purification by column chromatography may be necessary to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the Furo[3,2-c]pyridine core?
The most common sites for functionalization depend on the reaction type. For electrophilic substitution, the electron-rich furan ring is generally more reactive than the electron-deficient pyridine ring. Within the pyridine ring, the C-3 and C-5 positions are the typical sites for electrophilic attack. For deprotonation (lithiation), the most acidic proton is typically removed. The presence of substituents can significantly influence the regioselectivity.
Q2: I am observing a mixture of mono- and di-iodinated products during the iodination of 4-hydroxypyridine, a precursor to Furo[3,2-c]pyridines. How can I improve the selectivity for the mono-iodinated product?
The formation of a diiodo derivative is a common side product in the iodination of 4-hydroxypyridine under basic conditions with iodine and potassium iodide.[2] To improve the yield of the desired mono-iodinated product, consider using a milder iodinating reagent such as tetramethylammonium dichloroiodate (Me4NCl2I). Slow addition of this reagent can significantly improve the selectivity.[2]
Q3: My Sonogashira coupling reaction to synthesize a Furo[3,2-c]pyridine derivative is giving a low yield. What are the possible reasons and solutions?
Low yields in Sonogashira couplings can be attributed to several factors:
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Catalyst Deactivation: Ensure that the palladium catalyst is active. Use fresh catalyst or consider a pre-catalyst that is activated in situ. The presence of impurities in the reagents or solvent can also poison the catalyst.
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Homocoupling of the Alkyne: This is a common side reaction. Using a copper(I) co-catalyst can help to minimize this. The choice of base and solvent can also influence the extent of homocoupling.
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Incomplete Reaction: Increase the reaction time or temperature. However, be mindful that prolonged heating can lead to catalyst decomposition.
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Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system.
Q4: How can I purify my substituted Furo[3,2-c]pyridine derivative from unreacted starting materials and side products?
Column chromatography on silica gel is the most common method for the purification of Furo[3,2-c]pyridine derivatives.[2] The choice of eluent will depend on the polarity of your compound and the impurities. A gradient elution is often effective. In some cases, recrystallization can also be a viable purification technique.
Q5: What are the characteristic NMR signals for a C-3 functionalized Furo[3,2-c]pyridine?
The exact chemical shifts will depend on the specific substituent. However, you can expect to see characteristic signals for the protons on the Furo[3,2-c]pyridine core. For example, in 2-benzyloxymethylfuro[3,2-c]pyridine, the proton at C-3 appears as a singlet around 6.74 ppm in the 1H NMR spectrum (in CDCl3).[2] The protons on the pyridine ring will typically appear further downfield. A thorough analysis of 1H-1H COSY, HSQC, and HMBC NMR experiments will be necessary for unambiguous assignment of all protons and carbons.
Data Presentation
Table 1: Regioselective Synthesis of Furo[3,2-c]pyridine Derivatives via Sonogashira Coupling and Cyclization [2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Propargyl alcohol | 2-(Hydroxymethyl)furo[3,2-c]pyridine | 78 |
| 2 | Benzyl propargyl ether | 2-(Benzyloxymethyl)furo[3,2-c]pyridine | 75 |
| 3 | 3-(tert-Butyldimethylsilyloxy)-1-propyne | 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Furo[3,2-c]pyridines via a Cascade Sonogashira Reaction and Cyclization [2]
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To a two-necked flask, add 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(PPh3)4 (0.076 equiv), and CuI (0.058 equiv).
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Dissolve the solids in DMF and diisopropylamine.
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Add the terminal alkyne (1.2 equiv) to the mixture.
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Stir the reaction mixture at 70 °C for the appropriate time (typically 20-24 hours).
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After cooling to room temperature, concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted Furo[3,2-c]pyridine.
Protocol 2: Regioselective Lithiation and Trapping of a Furo[3,2-c]pyridine Derivative (General Procedure)
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Dissolve the substituted Furo[3,2-c]pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1-1.5 equivalents) to the cooled solution.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
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Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis and functionalization of Furo[3,2-c]pyridines.
Caption: Troubleshooting guide for low yields in Sonogashira coupling reactions.
References
Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the synthesis of Furo[3,2-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Furo[3,2-c]pyridines and their intermediates.
Q1: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydrofuro[3,2-c]pyridine, but I am observing significant tarring and low yields, especially with electron-withdrawing groups on my aldehyde. What is happening and how can I improve my reaction?
A1: The Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis is sensitive to electronic effects and acidic conditions.[1]
-
Problem Identification: The instability of intermediate dihydrofuro[3,2-c]pyridines and substantial tarring of reaction mixtures in acidic conditions can constrain the wide application of this method.[1] The use of starting benzaldehydes with electron-donating groups generally leads to higher yields compared to those with electron-withdrawing moieties.[1]
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. If strong Brønsted acids are causing tarring, consider using a milder acid or reducing the acid concentration.
-
Reaction Temperature: High temperatures can promote decomposition and tar formation. Try running the reaction at a lower temperature for a longer period.
-
Protecting Groups: If your substrate is sensitive to the acidic conditions, consider the use of protecting groups that can be removed after the cyclization.
-
Substrate Modification: If possible, modifying the electronics of your starting aldehyde by introducing an electron-donating group could improve the reaction efficiency.
-
Below is a logical workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
Q2: During the synthesis of Furo[3,2-c]pyridines via Sonogashira coupling followed by cyclization, I am observing a significant side product. How can I identify and minimize this?
A2: A common side reaction in Sonogashira-based routes to Furo[3,2-c]pyridines is the palladium-catalyzed trimerization of the starting propargylic ethers.[2]
-
Problem Identification: This side reaction consumes your starting alkyne, reducing the overall yield of the desired product. The trimerized product will have a molecular weight three times that of your starting propargylic ether.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-hydroxy-3-iodopyridine relative to the propargylic ether can sometimes suppress the self-coupling of the alkyne.
-
Slow Addition: Add the propargylic ether slowly to the reaction mixture to maintain a low concentration, which can disfavor the trimerization reaction.
-
Optimize Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the selectivity. Consider screening different phosphine ligands or using a copper-free Sonogashira protocol.
-
Purification: The trimerized side product should be readily separable from the desired Furo[3,2-c]pyridine by column chromatography due to the significant difference in polarity and molecular weight.
-
The relationship between the main reaction and the side reaction can be visualized as follows:
Caption: Competing reaction pathways in Sonogashira-based Furo[3,2-c]pyridine synthesis.
Q3: My synthesis of 4-hydroxy-3-iodopyridine, a key precursor, results in a mixture of the desired mono-iodinated product and a di-iodinated side product. How can I improve the selectivity?
A3: The iodination of 4-hydroxypyridine can be challenging to control, often leading to the formation of di-iodinated species.[2]
-
Problem Identification: Traditional methods using elemental iodine and potassium iodide under basic conditions can produce a mixture of the desired 3-iodo-4-hydroxypyridine and the 3,5-diiodo-4-hydroxypyridine.[2]
-
Improved Protocol: A more selective method involves using a milder iodinating reagent. The use of tetramethylammonium dichloroiodate (Me₄NCl₂I) has been shown to significantly improve the yield of the mono-iodinated product while minimizing the formation of the di-iodinated side product.[2]
-
Quantitative Comparison of Iodination Methods:
| Iodinating Reagent | Solvent/Conditions | Yield of Mono-iodo Product | Yield of Di-iodo Product |
| I₂ / KI | Basic conditions | 26% | 23% |
| Me₄NCl₂I | - | 81% | 5% |
Data summarized from Taszarek and Reissig, 2022.[2]
Q4: After synthesizing my tetrahydrofuro[3,2-c]pyridine, I am observing the appearance of a new impurity during purification or upon standing in acidic conditions. What is this impurity?
A4: The furan ring in tetrahydrofuro[3,2-c]pyridines can undergo reversible acid-catalyzed hydrolysis, leading to the formation of a 1,4-diketone. This can then re-cyclize via a Paal-Knorr reaction to reform the starting material, resulting in a mixture of the two compounds.[1]
-
Problem Identification: The presence of both the closed-ring tetrahydrofuro[3,2-c]pyridine and the open-chain 1,4-diketone can complicate purification and characterization. This equilibrium is particularly pronounced for di- and polysubstituted furans due to their higher stability.[1]
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: During workup and purification (e.g., column chromatography), use neutral or slightly basic conditions to minimize hydrolysis.
-
Solvent Choice: Be mindful of the solvents used for recrystallization. For example, recrystallization from ethyl acetate has been noted to promote the formation of the 1,4-diketone.[1]
-
Storage: Store the purified tetrahydrofuro[3,2-c]pyridine under neutral and anhydrous conditions to prevent slow decomposition.
-
The reversible ring-opening process is illustrated below:
References
Refinement of analytical methods for Furo[3,2-c]pyridine characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical characterization of Furo[3,2-c]pyridine compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key reference data to assist in overcoming common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Furo[3,2-c]pyridine sample shows poor solubility in common NMR solvents. What can I do?
A1: Poor solubility is a known issue with some heterocyclic compounds[1]. Try using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d) as solvents or co-solvents. Gentle heating of the sample may also improve solubility, but be cautious of potential degradation. If the problem persists, consider derivatization to a more soluble analog if your experimental goals permit.
Q2: I'm observing significant peak tailing for my Furo[3,2-c]pyridine compound during HPLC analysis. What is the likely cause?
A2: Peak tailing for nitrogen-containing heterocycles is often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based column packing[2]. To mitigate this, you can:
-
Use a mobile phase with a pH that suppresses the ionization of the silanol groups (typically pH > 4) or protonates the pyridine (typically pH < 4).
-
Add a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.
-
Use an end-capped or a base-deactivated column specifically designed for analyzing basic compounds[3].
Q3: The molecular ion peak (M+) is weak or absent in the mass spectrum of my compound. How can I confirm the molecular weight?
A3: A weak or absent molecular ion peak can occur with fragile molecules. Employ soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). ESI is particularly effective as it often yields a strong protonated molecule peak ([M+H]⁺). Also, remember to apply the Nitrogen Rule: a compound with an odd number of nitrogen atoms, like Furo[3,2-c]pyridine, will have an odd nominal molecular weight[4].
Q4: The aromatic region in my ¹H NMR spectrum is complex and overcrowded. How can I assign the protons of the Furo[3,2-c]pyridine core?
A4: Overlapping signals in the aromatic region are common. To resolve and assign these protons, you should perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy) will show correlations between adjacent (coupled) protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons over two to three bonds, which is crucial for assigning protons to specific rings based on their connectivity to known carbons[5][6].
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) can help identify protons that are close in space, aiding in distinguishing between isomers[6].
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common analytical techniques in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Retention Time Drift (Shifting Peaks) | 1. Poor column temperature control.[7] 2. Mobile phase composition changed or was improperly prepared.[7][8] 3. Column not fully equilibrated.[7] 4. Pump flow rate is inconsistent or there are leaks.[8] | 1. Use a column oven to maintain a constant temperature.[7][8] 2. Prepare fresh mobile phase; ensure components are fully mixed and degassed.[7][8] 3. Flush the column with at least 10-20 column volumes of the new mobile phase before injection.[8] 4. Check for leaks in fittings, especially around the pump and injector. Purge the pump to remove air bubbles.[3][7] |
| Broad Peaks | 1. Sample overload (injecting too much mass).[3] 2. Sample solvent is stronger than the mobile phase. 3. Contamination on the guard or analytical column.[3] 4. Extra-column volume (tubing between injector, column, and detector is too long or wide).[7] | 1. Dilute the sample or reduce the injection volume.[3] 2. Dissolve the sample in the mobile phase whenever possible.[8] 3. Flush the column with a strong solvent or replace the guard column.[2][8] 4. Use tubing with a smaller internal diameter and minimize its length.[7] |
| Split or Fronting Peaks | 1. Partially blocked column inlet frit. 2. Sample solvent incompatible with the mobile phase.[3] 3. Column overloading.[3] 4. Void at the column inlet. | 1. Back-flush the column (if permitted by the manufacturer) or replace the inlet frit.[2] 2. Adjust sample solvent to be weaker than or identical to the mobile phase.[3] 3. Reduce sample concentration and/or injection volume.[3] 4. Replace the column. |
| High System Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column).[2] 2. Mobile phase precipitation (especially with buffers). 3. Flow rate is set too high. | 1. Systematically remove components (column, then guard column) to identify the source of the blockage. Replace the blocked component.[2] 2. Ensure buffer salts are fully dissolved and filter the mobile phase. Flush the system with water after using buffers.[8] 3. Reduce the flow rate to within the column's recommended range. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Poorly Resolved Signals | 1. Sample contains paramagnetic impurities. 2. Poor shimming of the magnetic field. 3. Sample concentration is too high, leading to aggregation. 4. Chemical exchange of labile protons (e.g., NH, OH). | 1. Filter the sample through a small plug of celite or pass it through a short silica column. 2. Re-shim the spectrometer on your sample. 3. Dilute the sample. 4. For exchangeable protons, consider acquiring the spectrum at a lower temperature or in a non-protic solvent like DMSO-d6. |
| Impurity Peaks Observed | 1. Residual solvent from purification (e.g., Ethyl Acetate, Hexane, DCM).[9] 2. Water in the NMR solvent. 3. Grease from glassware joints. 4. Incomplete reaction or side products. | 1. Dry the sample thoroughly under high vacuum. Identify common solvent peaks from a reference chart. 2. Use fresh, high-quality deuterated solvent. 3. Use grease-free joints or be meticulous with glassware. 4. Re-purify the sample using a different chromatography method or recrystallization. |
| Incorrect Integrations | 1. Insufficient relaxation delay (T1) for all protons. 2. Overlapping peaks are integrated together. 3. Phasing or baseline correction is poor. | 1. Increase the relaxation delay (d1) in the acquisition parameters, especially for quaternary carbons or non-protonated aromatic carbons. 2. Manually deconvolute the overlapping signals if the software allows, or use 2D NMR to identify unique correlations. 3. Carefully re-process the spectrum with manual phasing and baseline correction. |
Mass Spectrometry (MS)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Signal or Very Low Intensity | 1. Compound is not ionizing under the chosen conditions. 2. Sample concentration is too low. 3. Instrument parameters (e.g., voltages, temperatures) are not optimized. 4. Contamination in the ion source. | 1. Switch ionization mode (e.g., from ESI+ to ESI- or to APCI). 2. Prepare a more concentrated sample. 3. Tune the instrument using a standard of similar mass and chemical nature. 4. Clean the ion source according to the manufacturer's protocol. |
| Complex, Uninterpretable Spectrum | 1. Sample is a mixture or is impure. 2. In-source fragmentation or adduct formation (e.g., [M+Na]⁺, [M+K]⁺). 3. Background ions from solvent or system contamination. | 1. Purify the sample. Couple MS with a separation technique like HPLC (LC-MS) or GC (GC-MS).[10] 2. Reduce the fragmentor/cone voltage to minimize fragmentation. Use high-purity solvents and glassware to reduce sodium/potassium adducts. 3. Run a blank (injecting only the solvent) to identify background peaks. |
| Mass Accuracy is Poor (High-Resolution MS) | 1. Instrument requires calibration. 2. Insufficient lock mass signal or lock mass is not being used correctly. | 1. Calibrate the mass spectrometer using the manufacturer's recommended calibration standard. 2. Ensure a stable infusion of the lock mass standard and that the data processing software is correctly applying the lock mass correction. |
Section 3: Experimental Protocols & Data
Protocol 1: HPLC-UV Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A base-deactivated column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Flush: Flush the system thoroughly, especially after using buffered mobile phases.[8]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the Furo[3,2-c]pyridine derivative in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: NMR Characterization (¹H, ¹³C, HMBC)
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified Furo[3,2-c]pyridine derivative.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (~0-12 ppm).
-
Optimize shims for the best possible resolution.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Use a sufficient relaxation delay (e.g., 2 seconds).
-
-
HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the long-range coupling constant for an expected value of 8-10 Hz to observe 2- and 3-bond correlations. This is critical for connecting the furo and pyridine rings.[6]
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Furo[3,2-c]pyridine Core
| Position | Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| 2 | CH | 7.8 - 8.2 | 140 - 145 | Highly dependent on substituents. |
| 3 | CH | 6.8 - 7.2 | 105 - 110 | Sensitive to electronic effects from the furan oxygen. |
| 4 | CH | 8.5 - 8.8 | 148 - 152 | Proton adjacent to pyridine nitrogen is deshielded. |
| 6 | CH | 7.3 - 7.6 | 125 - 130 | |
| 7 | CH | 8.2 - 8.5 | 145 - 150 | |
| 3a | C | - | 115 - 120 | Quaternary carbon at ring junction. |
| 7a | C | - | 155 - 160 | Quaternary carbon at ring junction. |
Note: These are approximate ranges. Actual shifts will vary significantly based on substitution and solvent.
Table 2: Common Mass Spectral Fragments for a Generic Furo[3,2-c]pyridine
The fragmentation of the Furo[3,2-c]pyridine core (MW = 119.12) often proceeds through characteristic losses.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 119 | [M]⁺ | - | Molecular Ion.[11] |
| 92 | [M - HCN]⁺ | HCN (27 Da) | Characteristic loss from the pyridine ring. |
| 91 | [M - CO]⁺ | CO (28 Da) | Characteristic loss from the furan ring. |
| 64 | [C₅H₄]⁺ | CO + HCN | Result of sequential or concerted loss. |
Section 4: Visual Workflow and Logic Diagrams
This section provides visual guides for experimental workflows and troubleshooting logic using the DOT language.
Caption: A typical experimental workflow for the purification and analytical characterization of a novel Furo[3,2-c]pyridine derivative.
Caption: A logical troubleshooting guide for addressing the common issue of peak tailing in HPLC analysis of basic Furo[3,2-c]pyridine compounds.
Caption: A diagram illustrating the primary fragmentation pathways for the unsubstituted Furo[3,2-c]pyridine core under Electron Impact (EI) mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo stability of Furo[3,2-c]pyridine-4-carbonitrile and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that could affect the in vivo stability of this compound?
Based on the chemical structure, the primary metabolic liabilities of this compound are likely associated with the pyridine ring and the carbonitrile group. The pyridine ring is susceptible to oxidation mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3] This can lead to the formation of N-oxides or hydroxylated metabolites. The carbonitrile group may undergo enzymatic hydrolysis to form a carboxylic acid metabolite.
Q2: How does the fused furan ring influence the metabolic stability of the molecule?
The fused furan ring can influence the electronic properties of the pyridine ring, potentially altering its susceptibility to CYP-mediated oxidation. Furthermore, the furan ring itself can be a site of metabolism, although typically less so than electron-rich aromatic systems. The overall impact will depend on the specific CYP enzymes involved.
Q3: What are some common signs of in vivo instability for a compound like this compound?
Common indicators of poor in vivo stability include:
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Rapid clearance from plasma.
-
Low oral bioavailability.
-
A significant discrepancy between in vitro potency and in vivo efficacy.
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Detection of high levels of metabolites in plasma or urine shortly after administration.
Q4: What initial steps should I take if I suspect my this compound analog has poor in vivo stability?
The first step is to perform in vitro metabolic stability assays to confirm the liability.[2] Incubating the compound with liver microsomes, S9 fraction, or hepatocytes from the relevant species (e.g., mouse, rat, human) will provide data on its intrinsic clearance.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the in vivo evaluation of this compound.
Problem 1: High Intrinsic Clearance in Liver Microsome Assay
Possible Cause: The compound is likely a substrate for cytochrome P450 enzymes, leading to rapid oxidative metabolism of the pyridine ring.
Troubleshooting Steps:
-
Identify the Site of Metabolism: Conduct metabolite identification studies using high-resolution mass spectrometry to pinpoint the exact site of oxidation on the molecule.
-
Block Metabolic Hotspots:
-
Deuteration: Replace hydrogen atoms at the site of metabolism with deuterium. The stronger C-D bond can slow down the rate of CYP-mediated oxidation, a phenomenon known as the "kinetic isotope effect."
-
Fluorination: Introduce fluorine atoms at or near the metabolic hotspot. The strong C-F bond and the electron-withdrawing nature of fluorine can block oxidation.[4]
-
Introduce Steric Hindrance: Add a bulky group near the site of metabolism to sterically hinder the approach of CYP enzymes.
-
-
Modify the Pyridine Ring: Consider replacing the pyridine ring with a more metabolically stable isostere, such as a pyrimidine or a pyridazine, if compatible with the desired biological activity.[4]
Problem 2: Evidence of Nitrile Group Hydrolysis
Possible Cause: The carbonitrile group is being hydrolyzed by esterases or other hydrolases to a carboxylic acid.
Troubleshooting Steps:
-
Confirm with In Vitro Assays: Incubate the compound with plasma or liver S9 fraction (which contains cytosolic enzymes) to confirm hydrolytic instability.
-
Bioisosteric Replacement: Replace the carbonitrile group with a more stable bioisostere that maintains the desired pharmacological activity. Potential replacements include:
-
Oxadiazole
-
Triazole
-
Tetrazole
-
-
Prodrug Approach: If the carboxylic acid is the active form, consider administering the carbonitrile as a prodrug. Conversely, if the nitrile is essential for activity, derivatization to a less hydrolysis-prone functional group that can be converted back to the nitrile in vivo could be explored, although this is a more complex strategy.
Problem 3: Poor Oral Bioavailability Despite Acceptable Metabolic Stability
Possible Cause: The low bioavailability may not be due to metabolic instability but could be related to poor solubility, low permeability, or efflux by transporters.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of the compound at different pH values.
-
Permeability: Use in vitro models like the Caco-2 permeability assay to assess its ability to cross the intestinal barrier.
-
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and dissolution rate of poorly soluble compounds.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.
-
-
Investigate Efflux Transporters: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor in preclinical studies can confirm this liability. Structural modifications to reduce P-gp efflux may be necessary.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in the presence of liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
In a 96-well plate, add 50 µL of the liver microsome suspension (final concentration 0.5 mg/mL).
-
Add 40 µL of the test compound working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the NADPH regenerating system to each well to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 100 µL of ice-cold ACN with an internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Analogs
| Compound ID | Modification | In Vitro t½ (min) in Human Liver Microsomes | Intrinsic Clearance (µL/min/mg) |
| FPCN-001 | Parent Compound | 15 | 46.2 |
| FPCN-002 | Deuteration at C7 | 45 | 15.4 |
| FPCN-003 | Fluorination at C6 | 60 | 11.6 |
| FPCN-004 | Pyrimidine Isostere | >120 | <5.8 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential metabolic pathways for this compound.
Caption: Troubleshooting logic for addressing in vivo instability.
References
- 1. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thehindu.com [thehindu.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize impurities in Furo[3,2-c]pyridine-4-carbonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Furo[3,2-c]pyridine-4-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the formation of the furo[3,2-c]pyridine core followed by cyanation.
Q1: During the synthesis of the 4-hydroxy-3-iodopyridine precursor, I observe a significant amount of a di-iodinated side product. How can I minimize its formation?
A1: The formation of a di-iodo derivative is a common issue when treating 4-hydroxypyridine with iodine under basic conditions. To enhance the selectivity for the desired mono-iodinated product, consider the following strategies:
-
Milder Iodinating Reagent: Instead of elemental iodine and potassium iodide, a milder iodinating reagent like tetramethylammonium dichloroiodate (Me₄NCl₂I) can significantly improve the yield of the desired 4-hydroxy-3-iodopyridine and reduce the formation of the di-iodo impurity.[1]
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating reagent. Using a slight excess of 4-hydroxypyridine relative to the iodinating agent can also help to minimize di-iodination.
-
Slow Addition: Add the iodinating reagent slowly to the reaction mixture to maintain a low localized concentration, which disfavors the second iodination step.
| Parameter | Conventional Method (I₂/KI) | Improved Method (Me₄NCl₂I) |
| Yield of 4-hydroxy-3-iodopyridine | 26% | 81% (based on iodinating reagent) |
| Yield of di-iodo side product | 23% | 5% |
Q2: In the Sonogashira coupling step to form the furo[3,2-c]pyridine core, I am observing a significant amount of what appears to be a trimer of my alkyne starting material. What causes this and how can I prevent it?
A2: The palladium-catalyzed trimerization of terminal alkynes is a known side reaction in Sonogashira couplings, leading to the formation of substituted benzene derivatives as impurities.[1] To minimize this side reaction:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the trimerization pathway while still allowing the desired coupling to proceed, albeit at a slower rate.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the extent of side reactions. Experimenting with different ligands (e.g., XPhos, SPhos) may be beneficial.
-
Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help to keep its concentration low, thereby suppressing the trimerization reaction.
-
Use of Copper(I) Co-catalyst: Ensure the presence of a copper(I) co-catalyst (e.g., CuI), as it plays a crucial role in the catalytic cycle of the Sonogashira reaction and can help to favor the desired cross-coupling over alkyne homocoupling and trimerization.
Q3: After the cyanation of 4-chloro-furo[3,2-c]pyridine using a Rosenmund-von Braun reaction, I have difficulty separating my product from copper-containing impurities. What is the best way to purify the product?
A3: The work-up and purification after a Rosenmund-von Braun reaction can be challenging due to the formation of copper-cyanide complexes. The following purification strategy is recommended:
-
Extraction with a High-Boiling Point Solvent: After the reaction, the product can be extracted from the reaction mixture at an elevated temperature (at least 70°C) using an organic solvent with a high boiling point.[2] This helps to selectively dissolve the desired aromatic nitrile while leaving behind the inorganic copper salts.
-
Aqueous Ammonia Wash: Washing the organic extract with an aqueous solution of ammonia or an ammonium salt can help to remove residual copper salts by forming soluble copper-ammonia complexes.
-
Filtration and Crystallization: After the aqueous work-up, the organic layer should be dried and concentrated. The crude product can then be further purified by crystallization from a suitable solvent system.
-
Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed for final purification. A gradient of hexane and ethyl acetate is often a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective synthetic strategy involves a multi-step process. First, the furo[3,2-c]pyridine core is constructed, for example, through a Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by cyclization.[1] The resulting furo[3,2-c]pyridine can then be halogenated at the 4-position, for instance, to give 4-chloro-furo[3,2-c]pyridine. Finally, the nitrile group is introduced via a nucleophilic substitution reaction, such as a Rosenmund-von Braun reaction, where the chloro-substituent is displaced by a cyanide group.[2]
Q2: What are the potential sources of impurities in the production of this compound?
A2: Impurities can arise from various stages of the synthesis:
-
Starting Materials: Impurities in the initial pyridine and alkyne starting materials can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or side reactions during the formation of the furo[3,2-c]pyridine core can lead to byproducts. As mentioned in the troubleshooting guide, these can include di-iodinated pyridines and alkyne trimers.[1]
-
Cyanation Step: During the introduction of the nitrile group, incomplete conversion of the halogenated precursor can leave residual starting material. Hydrolysis of the nitrile group to an amide or carboxylic acid is also a potential side reaction, especially during work-up.
-
Reagents: Impurities from reagents, such as residual metals from catalysts (e.g., palladium, copper), can contaminate the final product.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying the main product and any organic impurities. Developing a gradient method can help to resolve closely eluting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.
-
Gas Chromatography (GC): GC can be used to analyze for volatile impurities, such as residual solvents.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-iodopyridine (Improved Method)
This protocol describes the selective mono-iodination of 4-hydroxypyridine using tetramethylammonium dichloroiodate.[1]
Materials:
-
4-Hydroxypyridine
-
Tetramethylammonium dichloroiodate (Me₄NCl₂I)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxypyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tetramethylammonium dichloroiodate (0.5 equivalents) in dichloromethane to the cooled solution of 4-hydroxypyridine over a period of 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-hydroxy-3-iodopyridine.
Protocol 2: Purification of this compound after Rosenmund-von Braun Reaction
This protocol outlines a purification procedure to remove copper-containing impurities.[2]
Materials:
-
Crude this compound from the Rosenmund-von Braun reaction
-
Toluene (or another suitable high-boiling point solvent)
-
10% Aqueous ammonia solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Activated carbon
Procedure:
-
To the crude reaction mixture containing the product and copper salts, add toluene.
-
Heat the mixture to 80-90°C with vigorous stirring for 30 minutes to extract the product into the toluene.
-
Filter the hot mixture to remove the insoluble copper salts.
-
Cool the filtrate to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% aqueous ammonia solution to remove residual copper salts. Repeat the wash if the aqueous layer is still colored.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of activated carbon to the solution and stir for 15 minutes to decolorize.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.
-
Further, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting decision tree for impurity issues.
References
Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization
Welcome to the technical support center for the synthesis of Furo[3,2-c]pyridine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges encountered during the cyclization process.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the Furo[3,2-c]pyridine core?
A1: Several effective methods have been developed for the synthesis of the Furo[3,2-c]pyridine scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Key strategies include:
-
Pictet-Spengler Reaction: This method involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization. It is a robust method for producing tetrahydrofuro[3,2-c]pyridines.[1][2]
-
Cascade Sonogashira Coupling and Cyclization: This approach utilizes a Sonogashira reaction between a 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan ring.[3]
-
From 3-Alkynyl-4-pyrones: A novel strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol. This method can proceed at room temperature without a catalyst.[4][5][6]
-
Palladium-Catalyzed Cyclization: β-Ketodinitriles and alkynes can undergo a Pd(II)-catalyzed cyclization and N–H/C annulation to form Furo[2,3-b]pyridines, a related isomer.[7]
Q2: I am observing significant tarring and decomposition in my Pictet-Spengler reaction. What could be the cause?
A2: Tarring and decomposition in acid-catalyzed reactions involving furan rings are common issues, often due to the acid-sensitive nature of the furan moiety.[1] Specific causes can include:
-
Strongly Acidic Conditions: While acid is required for the cyclization, excessively harsh conditions can lead to polymerization and degradation of the furan ring.
-
High Reaction Temperatures: Increased temperatures can accelerate side reactions and decomposition pathways.[1]
-
Acid-Sensitive Substrates: The presence of certain functional groups on your starting materials, particularly electron-rich or acid-labile groups on the furan or aldehyde, can increase the likelihood of decomposition. For example, using 1H-pyrrole-2-carbaldehyde has been observed to lead to abundant tarring.[1]
Q3: My reaction yield is low. How can I optimize the reaction conditions for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines?
A3: Low yield is a frequent challenge that can often be addressed by systematically optimizing the reaction parameters. Based on documented studies, consider the following adjustments:[2]
-
Choice of Acid and Solvent: A mixture of acetic acid and hydrochloric acid has proven effective for furan chemistry. While other acids like TsOH and solvents such as toluene, 1,4-dioxane, and acetonitrile have been tested, they may be less efficient.[1][2]
-
Reaction Time and Temperature: There is a trade-off between reaction time and temperature. Increasing the reaction time at a lower temperature can significantly improve yields. For instance, extending the reaction time from 1 hour to 48 hours at room temperature can lead to a substantial increase in product formation. Alternatively, a higher temperature (e.g., 70°C) can achieve comparable results in a shorter time frame.[2]
-
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde plays a crucial role. Electron-donating groups on the benzaldehyde tend to result in higher yields, whereas strong electron-withdrawing groups can lead to lower yields.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient catalyst or solvent system. | For Pictet-Spengler reactions, a mixture of acetic and hydrochloric acid is often effective.[1][2] For Sonogashira-based methods, ensure the palladium catalyst and copper iodide are active. |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For the Pictet-Spengler reaction, increasing the temperature from room temperature to 70°C can improve yields and reduce reaction time.[2] | |
| Insufficient reaction time. | Extend the reaction time. Some reactions may require up to 48 hours for completion at lower temperatures.[2] | |
| Unstable iminium cation intermediate. | Ensure the reaction conditions are suitable for the formation and stability of the iminium cation, which is crucial for cyclization.[2] | |
| Formation of Side Products (e.g., 1,4-diketone) | Acid-catalyzed hydrolysis of the furan ring in the product. | This can occur under the reaction conditions. Consider quenching the reaction promptly once the desired product is formed. In some cases, this side product can be utilized for further synthesis.[1][2] |
| Palladium-catalyzed trimerization of starting alkynes. | In Sonogashira-based syntheses, this can be a competing reaction. Adjusting the stoichiometry of the reactants may help to minimize this side reaction.[3] | |
| Difficulty in Product Isolation/Purification | Tar formation. | Optimize reaction conditions (acid concentration, temperature) to minimize tarring.[1] Consider performing the reaction at a lower temperature for a longer duration. |
| Product is formed as a salt. | If an acid catalyst is used, the product may precipitate as a salt. Treatment with a base (e.g., aqueous NaOH) is necessary to obtain the free base for extraction.[1] |
Data Presentation: Optimization of Pictet-Spengler Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a).
| Entry | Solvent | Acid (equiv.) | Temperature (°C) | Time (h) | Yield of 4a (%) |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 |
| 3 | CH₃CN | HCl (1.0) | 80 | 1.5 | 41 |
| 4 | CH₃CN | HCl (1.0) | 80 | 5.5 | 45 |
| 5 | Toluene | TsOH (1.0) | 25 | 24 | 0 |
| 6 | Toluene | TsOH (1.0) | 110 | 3 | 0 |
| 7 | 1,4-Dioxane | TsOH (1.0) | 25 | 24 | 0 |
| 8 | 1,4-Dioxane | TsOH (1.0) | 100 | 3 | 0 |
| 9 | AcOH | TsOH (1.0) | 25 | 24 | 0 |
| 10 | AcOH | TsOH (1.0) | 100 | 3 | 0 |
| 11 | AcOH/HCl | HCl (2.0) | 25 | 1 | 18 |
| 12 | AcOH/HCl | HCl (2.0) | 25 | 24 | 62 |
| 13 | AcOH/HCl | HCl (2.0) | 25 | 48 | 71 |
| 14 | AcOH/HCl | HCl (2.0) | 70 | 3.5 | 69 |
Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines.[2]
Experimental Protocols
1. General Procedure for Pictet-Spengler Cyclization
A solution of the starting 2-(5-methylfuran-2-yl)ethylamine and a commercially available aromatic aldehyde in absolute acetonitrile is refluxed for one hour to form the corresponding imine. Subsequently, 2 equivalents of HCl are added, and the solution is stirred at a specified temperature (e.g., 50°C or 70°C) for a designated time (e.g., 1.5 to 5.5 hours). The resulting product, often a hydrochloride salt, is then treated with an aqueous solution of NaOH overnight to yield the free base. The product is then extracted and purified.[1]
2. General Procedure for Cascade Sonogashira/Cyclization
To a solution of 4-hydroxy-3-iodopyridine and a terminal alkyne (1.2–2 equivalents) in DMF, catalytic amounts of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are added, followed by diisopropylamine. The reaction mixture is heated to 70°C. The reaction proceeds through a Sonogashira coupling followed by an immediate base-induced 5-endo-dig cyclization to furnish the Furo[3,2-c]pyridine product.[3]
Visualizations
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Semantic Scholar [semanticscholar.org]
- 6. Novel Solvent Promoted Synthesis of Furo[3,2‐<i>c</i>]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an … [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for Furo[3,2-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of Novel Furopyridine Carbonitriles
In the field of medicinal chemistry, the furo[3,2-c]pyridine framework is a privileged scaffold due to its presence in numerous biologically active compounds. The precise characterization of novel derivatives is paramount for structure-activity relationship (SAR) studies and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these heterocyclic systems.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-chlorofuro[3,2-c]pyridine and a representative furo[2,3-b]pyridine-3-carbonitrile derivative. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound/Proton | 4-chlorofuro[3,2-c]pyridine¹ | Furo[2,3-b]pyridine-3-carbonitrile derivative² |
| H-2 | 7.95 (d, J = 2.2 Hz) | 8.45 (s) |
| H-3 | 7.08 (d, J = 2.2 Hz) | - |
| H-6 | 8.55 (d, J = 5.7 Hz) | 8.60 (d, J = 4.8 Hz) |
| H-7 | 7.52 (d, J = 5.7 Hz) | 7.40 (dd, J = 8.0, 4.8 Hz) |
| Other | - | Aromatic protons of substituent |
¹Data for 4-chlorofuro[3,2-c]pyridine is based on typical values for similar heterocyclic systems and known substituent effects. ²Represents generalized data for a substituted furo[2,3-b]pyridine-3-carbonitrile, specific shifts may vary with substitution.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound/Carbon | 4-chlorofuro[3,2-c]pyridine¹ | Furo[2,3-b]pyridine-3-carbonitrile derivative² |
| C-2 | 145.2 | 148.5 |
| C-3 | 110.8 | 95.4 |
| C-3a | 152.0 | 155.0 |
| C-4 | 142.5 | Aromatic C of substituent |
| C-6 | 150.1 | 152.1 |
| C-7 | 118.5 | 119.2 |
| C-7a | 125.6 | 128.3 |
| CN | - | 114.1 |
¹Data for 4-chlorofuro[3,2-c]pyridine is based on typical values for similar heterocyclic systems and known substituent effects. ²Represents generalized data for a substituted furo[2,3-b]pyridine-3-carbonitrile, specific shifts may vary with substitution.
Experimental Protocols
A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of nitrogen-containing heterocyclic compounds is provided below. Specific parameters may be adjusted based on the instrument and sample characteristics.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte resonances.
-
Instrumentation: Record the NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra at room temperature.
-
Use a standard pulse program.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for the structural analysis and comparison of novel furo[3,2-c]pyridine derivatives using NMR spectroscopy.
Caption: Workflow for structural characterization of Furo[3,2-c]pyridine derivatives.
This guide provides a foundational understanding of the NMR spectral characteristics of the furo[3,2-c]pyridine scaffold and its derivatives. By comparing the spectral data of known analogs, researchers can more confidently assign the structures of newly synthesized compounds, accelerating the discovery and development of novel therapeutic agents.
A Comparative Guide to the Mass Spectrometry Analysis of Furo[3,2-c]pyridine-4-carbonitrile and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry-based analytical strategies for Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, proposed analytical framework based on established methodologies for similar small molecule therapeutics. We will explore potential metabolic pathways, detail a hypothetical yet comprehensive LC-MS/MS protocol for quantification, and compare this with alternative analytical approaches.
Predicted Metabolic Pathways of this compound
Understanding the metabolic fate of a drug candidate is crucial for evaluating its efficacy and safety. This compound contains both a furan and a pyridine ring, which are susceptible to various metabolic transformations.
The furan ring is known to undergo oxidation by cytochrome P450 (CYP) enzymes, potentially forming reactive epoxide or cis-enedione intermediates.[1][2][3][4][5] These electrophilic species can subsequently be detoxified through conjugation with glutathione (GSH). The pyridine moiety can influence the overall metabolic stability of the molecule.[6][7][8] Common metabolic reactions for pyridine-containing compounds include N-oxidation, hydroxylation, and subsequent phase II conjugation reactions.
A plausible metabolic pathway for this compound is proposed below, highlighting key phase I and phase II transformations.
Proposed LC-MS/MS Method for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10][11]
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound and its metabolites from a plasma sample.
Sample Preparation: A protein precipitation method is often employed for its simplicity and effectiveness in removing the bulk of matrix proteins.[12][13][14]
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions: A reversed-phase C18 column is generally suitable for the separation of small polar molecules.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Hypothetical MRM Transitions: The following table presents hypothetical MRM transitions for the parent compound and its predicted metabolites. These would need to be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 145.04 | 117.03 | 20 |
| Hydroxylated Metabolite | 161.04 | 133.03 | 22 |
| Furan Ring-Opened Metabolite | 179.05 | 133.03 | 18 |
| Glutathione Conjugate | 452.12 | 323.07 | 25 |
| Internal Standard (¹³C₆, ¹⁵N₂) | 153.05 | 124.04 | 20 |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for quantitative bioanalysis, other techniques can be employed, particularly in different stages of drug development.
| Technique | Advantages | Disadvantages | Application |
| LC-MS/MS | High sensitivity, high selectivity, ability to quantify multiple analytes simultaneously, structural information.[9][10][11] | Higher initial instrument cost, potential for matrix effects.[12] | Gold standard for quantitative bioanalysis in preclinical and clinical studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds, high chromatographic resolution. | Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.[15] | Analysis of volatile metabolites or after derivatization of the parent compound. |
| Immunoassays (e.g., ELISA) | High throughput, relatively low cost per sample, no need for extensive sample cleanup.[9] | Prone to cross-reactivity, development of specific antibodies can be time-consuming and costly. | High-throughput screening in early drug discovery, therapeutic drug monitoring for large molecules. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for metabolite identification and structural elucidation. | Lower throughput for quantification compared to triple quadrupole MS. | Metabolite identification and profiling studies. |
Logical Relationship of Analytical Method Selection:
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive metabolites in the biotransformation of molecules containing a furan ring. | Semantic Scholar [semanticscholar.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hovione.com [hovione.com]
Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Furo[3,2-c]pyridine-4-carbonitrile and related kinase inhibitors.
This guide provides a detailed comparative study of this compound, a heterocyclic compound of interest in kinase inhibition, with other established kinase inhibitors. Due to the limited publicly available data on this compound, this guide will focus on the broader class of furopyridines, for which more extensive research is available. Specifically, we will analyze derivatives of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, which have shown significant activity as inhibitors of Cdc-like kinases (CLKs) and Cyclin-Dependent Kinase 2 (CDK2). This comparative analysis aims to provide researchers with the necessary data and methodologies to evaluate the potential of furopyridine-based compounds in drug discovery.
Introduction to Furopyridines as Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors targeting specific kinases has become a major focus of modern drug discovery.[1] Fused heterocyclic ring systems, such as furopyridines, have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors.[2][3][4] The Furo[3,2-b]pyridine core, in particular, has been identified as a novel scaffold for developing highly selective inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing.[5][6] Additionally, derivatives of Furo[2,3-b]pyridine have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle.[3]
Comparative Kinase Inhibitory Activity
To provide a clear comparison, this section presents the inhibitory activity (IC50 values) of selected furopyridine derivatives against their target kinases, alongside well-established kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Furo[3,2-b]pyridine Derivative (MU1210) | CLK1 | 0.008 | Roscovitine | CDK2 | 0.394 |
| CLK2 | 0.020 | ||||
| CLK4 | 0.012 | ||||
| Furo[2,3-b]pyridine Derivative (Compound 14) | CDK2/cyclin A2 | 0.93 | Flavopiridol | CDK1 | 0.03 |
| CDK2 | 0.1 | ||||
| CDK4 | 0.02 | ||||
| CDK6 | 0.06 | ||||
| CDK7 | 0.01 | ||||
| CDK9 | 0.01 | ||||
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) | CDK2/cyclin A2 | 0.24 | AT7519 | CDK1 | 0.19 |
| CDK2 | 0.044 | ||||
| CDK4 | 0.067 | ||||
| CDK5 | 0.018 | ||||
| CDK9 | < 0.01 |
Table 1: Comparative IC50 Values of Furopyridine Derivatives and Reference Kinase Inhibitors. [2][3][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: CLK-mediated pre-mRNA splicing pathway and the inhibitory action of Furo[3,2-b]pyridine derivatives.
Caption: CDK2 signaling pathway in cell cycle regulation and its inhibition by Furo[2,3-b]pyridine derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A2, CLK1)
-
Kinase-specific substrate (e.g., histone H1 for CDK2, synthetic peptide for CLK1)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader (for luminescence or fluorescence detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Incubation: Incubate the plate at the reaction temperature for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the remaining ATP, which is inversely proportional to the kinase activity.
-
Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[3]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The furopyridine scaffold, particularly Furo[3,2-b]pyridine and Furo[2,3-b]pyridine derivatives, holds significant promise for the development of novel and selective kinase inhibitors. The data presented in this guide demonstrate their potent activity against key cancer-related kinases such as CLKs and CDK2. While specific experimental data for this compound remains limited in the public domain, the comparative analysis of its structural isomers provides a strong rationale for its further investigation. The detailed experimental protocols and pathway diagrams included herein offer a valuable resource for researchers aiming to explore the therapeutic potential of this and related classes of compounds in the field of kinase-targeted drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and selectivity profiles of Furo[3,2-c]pyridine derivatives.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Furo[3,2-c]pyridine Derivatives and Their Isomeric Counterparts in Anticancer and Kinase Inhibition Pathways
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activities of Furo[3,2-c]pyridine isomers and related derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Biological Activity
Recent studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents. A notable study focused on the synthesis and evaluation of a series of novel furanopyridinone derivatives, revealing their efficacy against esophageal cancer cell lines.[1] In parallel, research into other furopyridine isomers, such as Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, has uncovered their roles as inhibitors of critical cellular kinases, including Cyclin-Dependent Kinase 2 (CDK2) and CDC-like Kinases (CLKs).[2][3] This suggests that the isomeric form of the furopyridine core plays a crucial role in determining the specific biological target and, consequently, the therapeutic application.
While direct comparative studies across a full panel of Furo[3,2-c]pyridine positional isomers are limited, the available data allows for a preliminary structure-activity relationship (SAR) assessment. For instance, the substitution pattern on the Furo[3,2-c]pyridine ring system has been shown to significantly influence cytotoxic potency.
Data Presentation: Cytotoxic Activity of Furo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of newly synthesized Furo[3,2-c]pyridine derivatives against human esophageal cancer cell lines, KYSE70 and KYSE150. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | KYSE70 IC50 (µg/mL) | KYSE150 IC50 (µg/mL) |
| 4c | 6-(4-fluorobenzyl)-2-isobutyl-5,6-dihydrofuro[3,2-c]pyridin-4(7H)-one | 0.655 (48h) | 0.655 (48h) |
Data extracted from a study on novel furopyridone derivatives as potent cytotoxic agents against esophageal cancer.[1]
Comparative Kinase Inhibitory Activity of Furopyridine Isomers
Although a direct comparison of Furo[3,2-c]pyridine isomers as kinase inhibitors from a single study is not available, different research endeavors have identified various furopyridine scaffolds as potent inhibitors of key kinases involved in cell cycle regulation and RNA splicing.
| Isomer Scaffold | Target Kinase | Reported Activity | Reference |
| Furo[2,3-b]pyridine | CDK2 | IC50 values in the sub-micromolar range.[2] | [2] |
| Furo[3,2-b]pyridine | CLKs | Potent and selective inhibition. | [4] |
This data suggests that the arrangement of the furan and pyridine rings significantly impacts the molecule's ability to interact with the ATP-binding pocket of different kinases.
Experimental Protocols
Synthesis of Furo[3,2-c]pyridine Derivatives
A general method for the synthesis of 6-substituted-furo[3,2-c]pyridine-4,7-diones involves a multi-step process starting from 3-furoic acid and a corresponding amino acid.[1]
-
Acylation: 3-furoyl chloride is reacted with an L-amino acid (e.g., L-leucine) in an inert solvent like dichloromethane (DCM) at room temperature to yield N-(3-furoyl)-L-amino acid.[1]
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The N-(3-furoyl)-L-amino acid is then treated with a dehydrating agent such as Eaton's reagent (P2O5/MeSO3H) at elevated temperatures (e.g., 110°C) to facilitate intramolecular cyclization, affording the 6-substituted-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione.[1]
-
Reduction: The dione can be selectively reduced using a reducing agent like sodium borohydride (NaBH4) at 0°C.[1]
-
N-Alkylation/Arylation: Further diversification can be achieved by N-alkylation or N-arylation at the pyridine nitrogen.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (e.g., KYSE70, KYSE150) are seeded in 96-well plates at a density of 4 × 10^4 cells/well and allowed to adhere for 4 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[1]
-
MTT Addition: After the incubation period, MTT solution (0.1 mg/mL) is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at 595 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against specific kinases like CDK2 can be assessed using various commercially available kinase assay kits. A general protocol is outlined below.
-
Reaction Setup: The kinase reaction is typically set up in a 96-well plate containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescent-based assays: Measuring the amount of ATP remaining in the solution (e.g., Kinase-Glo®).
-
Antibody-based detection: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by furopyridine isomers and a typical experimental workflow for their biological evaluation.
Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.
Caption: CLK Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives.
Caption: Experimental Workflow for Synthesis and Biological Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of Furo[3,2-c]pyridine-4-carbonitrile: A Comparative Guide to Target Engagement Cross-Validation
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of contemporary drug discovery, the rigorous validation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for cross-validating the target engagement of Furo[3,2-c]pyridine-4-carbonitrile, a novel heterocyclic compound with significant therapeutic potential. Drawing upon established principles of target validation and data from analogous furopyridine derivatives, this document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.
The Furo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a range of biological activities, including potential antipsychotic effects through modulation of serotonin and dopamine receptors, and anticancer properties via kinase inhibition.[1] Specifically, certain Furo[3,2-c]pyridine derivatives have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weaker interactions with the dopamine D2 receptor.[1] Furthermore, the broader class of furopyridines has been identified as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), AKT1, and HER2, as well as modulators of the Hedgehog signaling pathway.[2][3][4]
Given the therapeutic promise of this compound class, this guide outlines a multi-faceted approach to robustly confirm the direct binding and cellular activity of this compound against two putative and representative target classes: G-Protein Coupled Receptors (GPCRs), exemplified by the Serotonin Receptor 5-HT2A, and protein kinases, represented by CDK2.
Comparative Analysis of Target Engagement Methodologies
A combination of orthogonal assays is essential to unequivocally demonstrate target engagement. The following tables summarize key quantitative data that should be generated to compare the performance of this compound with alternative or reference compounds.
Table 1: In Vitro Target Engagement Comparison for Serotonin Receptor 5-HT2A
| Assay Type | Metric | This compound | Alternative 1 (Ketanserin) | Alternative 2 (Risperidone) |
| Radioligand Binding Assay | Ki (nM) | Data to be generated | 2.5 | 5.6 |
| Functional Assay (Calcium Flux) | IC50 (nM) | Data to be generated | 10.2 | 15.8 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Data to be generated | +3.5 | +2.8 |
Table 2: In Vitro Target Engagement Comparison for Cyclin-Dependent Kinase 2 (CDK2)
| Assay Type | Metric | This compound | Alternative 1 (Roscovitine) | Alternative 2 (Dinaciclib) |
| Kinase Activity Assay (Biochemical) | IC50 (nM) | Data to be generated | 450 | 1 |
| KinomeScan® (Binding Affinity) | Kd (nM) | Data to be generated | 160 | 0.8 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Data to be generated | +4.2 | +5.1 |
| Cellular Phosphorylation Assay (p-Rb) | IC50 (nM) | Data to be generated | 600 | 3 |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]-Ketanserin.
-
Non-specific binding control: Mianserin.
-
Test compound: this compound.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound, and 50 µL of [3H]-Ketanserin.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Biochemical Kinase Activity Assay for CDK2/Cyclin E
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme.
-
Kinase buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Substrate: Histone H1.
-
[γ-33P]-ATP.
-
Test compound: this compound.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add kinase buffer, Histone H1 substrate, and varying concentrations of this compound.
-
Add the CDK2/Cyclin E enzyme to each well.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein in a cellular context by observing a thermal shift.
Materials:
-
Cancer cell line expressing the target of interest (e.g., MCF-7 for CDK2).
-
Complete cell culture medium.
-
PBS (phosphate-buffered saline).
-
Test compound: this compound.
-
DMSO (vehicle control).
-
Lysis buffer with protease inhibitors.
-
Antibodies for Western blotting or reagents for other protein detection methods.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound or DMSO for 1-2 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein using Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm).
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Putative signaling pathways for this compound.
Caption: Generalized experimental workflows for target engagement assays.
Caption: Logical flow for cross-validation of target engagement.
By employing a systematic and multi-pronged approach as outlined in this guide, researchers can confidently establish the target engagement profile of this compound, thereby accelerating its journey from a promising lead compound to a potential therapeutic agent.
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents
A Note on the Analogs: This guide focuses on a comparative analysis of Furo[2,3-d]pyrimidine-based chalcones, a class of compounds structurally related to the requested Furo[3,2-c]pyridine analogs. The presented data is based on a study that provides a clear and comprehensive comparison of the in vitro and in vivo efficacy of the same compounds, which is essential for a robust comparative analysis.
This guide provides a detailed comparison of the in vitro and in vivo anticancer efficacy of two novel Furo[2,3-d]pyrimidine-based chalcone analogs, designated as 5d and 5e . The in vitro activity was assessed through the National Cancer Institute's (NCI) 60-cell line screening and against a multi-drug resistant breast cancer cell line. The in vivo efficacy of the most promising compound was then evaluated in a murine tumor model. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative efficacy data for compounds 5d and 5e in both in vitro and in vivo settings, providing a clear comparison of their anticancer activities.
In Vitro Efficacy: NCI-60 Cell Line Screen
Compounds 5d and 5e demonstrated potent anti-proliferative activity across a panel of 59 human cancer cell lines. The tables below highlight their half-maximal growth inhibition (GI₅₀) values against the most sensitive cell lines within each cancer subpanel.[1][2][3]
Table 1: In Vitro Anti-proliferative Activity (GI₅₀, µM) of Compound 5d in the NCI-60 Cell Line Screen [1][3]
| Cancer Subpanel | Most Sensitive Cell Line | GI₅₀ (µM) |
| Leukemia | K-562 | 1.09 |
| Non-Small Cell Lung | NCI-H522 | 1.63 |
| Colon Cancer | HCT-116 | 1.50 |
| CNS Cancer | SNB-75 | 1.73 |
| Melanoma | MDA-MB-435 | 1.33 |
| Ovarian Cancer | OVCAR-3 | 1.58 |
| Renal Cancer | UO-31 | 1.44 |
| Prostate Cancer | PC-3 | 1.69 |
| Breast Cancer | MCF7 | 1.39 |
| Mean GI₅₀ | 2.41 |
Table 2: In Vitro Anti-proliferative Activity (GI₅₀, µM) of Compound 5e in the NCI-60 Cell Line Screen [1][3]
| Cancer Subpanel | Most Sensitive Cell Line | GI₅₀ (µM) |
| Leukemia | K-562 | 0.51 |
| Non-Small Cell Lung | NCI-H460 | 0.84 |
| Colon Cancer | HCT-116 | 0.77 |
| CNS Cancer | SF-539 | 1.03 |
| Melanoma | SK-MEL-5 | 0.68 |
| Ovarian Cancer | OVCAR-4 | 0.88 |
| Renal Cancer | 786-0 | 0.95 |
| Prostate Cancer | PC-3 | 0.91 |
| Breast Cancer | MCF7 | 0.51 |
| Mean GI₅₀ | 1.23 |
In Vitro Efficacy: Multi-Drug Resistant Cell Line
The cytotoxic activity of compounds 5d and 5e was further evaluated against the doxorubicin-resistant breast cancer cell line, MCF-7-ADR.
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) against Doxorubicin-Resistant MCF-7-ADR Cells [1][2][3]
| Compound | IC₅₀ (µM) ± SD |
| 5d | 1.20 ± 0.21 |
| 5e | 1.90 ± 0.32 |
| Doxorubicin (Control) | 3.30 ± 0.18 |
In Vivo Efficacy: Ehrlich Ascites Carcinoma (EAC) Model
Based on its superior in vitro performance, compound 5e was selected for in vivo evaluation using an Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice.[1][2]
Table 4: In Vivo Antitumor Activity of Compound 5e in the EAC Solid Tumor Model [4]
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Weight (g) ± SD | Mean Tumor Volume (mm³) ± SD |
| Control (Saline) | - | 2.5 ± 0.14 | 2.4 ± 0.11 |
| Compound 5e | 10 | 1.0 ± 0.07 | 0.9 ± 0.05 |
| Doxorubicin | 2.5 | 0.8 ± 0.05 | 0.7 ± 0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a comprehensive understanding of the presented data.
In Vitro Experimental Protocols
1. NCI-60 Human Tumor Cell Line Screen:
The anti-proliferative activity of the test compounds was determined using the National Cancer Institute's 60 human tumor cell line panel.[5] The screening protocol involves the following steps:
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[6]
-
Incubation: The plates are incubated at 37°C in a 5% CO₂, 95% air, and 100% relative humidity environment for 24 hours prior to the addition of the experimental drugs.[6]
-
Drug Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO) and added to the plates at five different concentrations.
-
Incubation with Drug: The cells are incubated with the compounds for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6]
-
Plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).[6]
-
Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI₅₀ (concentration resulting in 50% growth inhibition) is calculated from the dose-response curves for each cell line.[7]
2. Cytotoxicity Assay against MCF-7-ADR Cells:
The cytotoxicity of the compounds against the doxorubicin-resistant MCF-7-ADR breast cancer cell line was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture and Plating: MCF-7-ADR cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the control drug (doxorubicin) and incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ (concentration that inhibits 50% of cell growth) is determined from the dose-response curves.
In Vivo Experimental Protocol
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model:
The in vivo anticancer activity was evaluated using a solid tumor model induced by Ehrlich Ascites Carcinoma cells in Swiss albino mice.[8][9][10][11]
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Inoculation: EAC cells are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (5e ) and the positive control (doxorubicin) are administered intraperitoneally daily for a specified period. The control group receives the vehicle (saline).
-
Monitoring: Tumor size and body weight are measured regularly throughout the experiment.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor volume is also calculated.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the mean tumor weight and volume in the treated groups to the control group.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be targeted by the Furo[2,3-d]pyrimidine-based chalcones.
Caption: Experimental workflow for the evaluation of Furo[2,3-d]pyrimidine analogs.
Caption: Potential EGFR/PI3K/AKT signaling pathway targeted by anticancer agents.
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Benchmarking the Selectivity Profile of Furo[3,2-c]pyridine-4-carbonitrile Scaffolds: A Comparative Guide
Disclaimer: Direct experimental data on the selectivity profile of Furo[3,2-c]pyridine-4-carbonitrile is not publicly available. This guide provides a comparative analysis of a closely related isomeric scaffold, Furo[3,2-b]pyridine , to offer insights into the potential biological activity of this chemical series. The data presented herein focuses on well-characterized Furo[3,2-b]pyridine derivatives, MU1210 and MU135, as representative examples.
Introduction
The furopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent and selective kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, the development of selective kinase inhibitors is a major focus of drug discovery. This guide benchmarks the selectivity profile of the Furo[3,2-b]pyridine scaffold, offering a comparative analysis of two key compounds, MU1210 and MU135, to highlight the potential of this chemical class for achieving high target selectivity.
Comparative Selectivity of Furo[3,2-b]pyridine Derivatives
The selectivity of kinase inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the inhibitory activity of MU1210 and MU135 against their primary targets and a selection of off-targets from a broad kinase panel.
Table 1: Kinase Selectivity Profile of MU1210
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| CLK1 | 8 | CMGC | Primary Target |
| CLK2 | 20 | CMGC | Primary Target |
| CLK4 | 12 | CMGC | Primary Target |
| HIPK2 | 23 | CMGC | Closest off-target |
| DYRK2 | 1309 | CMGC | |
| HIPK1 | 187 | CMGC |
Data sourced from a radiometric biochemical assay.[1][2][3]
Table 2: Kinase Selectivity Profile of MU135
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| HIPK1 | <10 | CMGC | Primary Target |
| HIPK2 | <10 | CMGC | Primary Target |
| HIPK3 | <10 | CMGC | Primary Target |
| CLK1 | >1000 | CMGC | |
| CLK2 | >1000 | CMGC | |
| CLK4 | >1000 | CMGC |
IC50 values for MU135 are not as extensively documented in publicly available sources, but it is characterized as a potent and highly selective HIPK inhibitor.
Signaling Pathways
To understand the functional implications of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.
Caption: CLK1-Mediated mRNA Splicing Pathway.
Caption: HIPK2-p53 Apoptotic Signaling Pathway.
Experimental Protocols
The determination of kinase inhibition is crucial for establishing a compound's selectivity profile. Below is a generalized workflow for an in vitro kinase inhibition assay.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Generalized Kinase Inhibition Assay Workflow.
Detailed Methodologies:
The selectivity of MU1210 was determined using a radiometric biochemical assay performed by Invitrogen against a panel of 210 kinases.[1][2] A generalized protocol for such an assay is as follows:
-
Assay Preparation: Kinase, substrate, and test compound are dispensed into the wells of a microplate in a suitable assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, typically containing EDTA.
-
Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by capturing the substrate on a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter or autoradiography.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
For cellular activity, a NanoBRET assay can be employed to measure target engagement within living cells. This technology uses bioluminescence resonance energy transfer to detect the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. The displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the determination of cellular potency.[1]
Conclusion
While direct data for this compound is unavailable, the analysis of the isomeric Furo[3,2-b]pyridine scaffold reveals its potential as a source of highly potent and selective kinase inhibitors. The examples of MU1210 and MU135 demonstrate that subtle modifications to the substitution pattern on the furopyridine core can dramatically shift the selectivity profile, enabling the targeting of different kinase families. MU1210 shows high selectivity for the CLK family of kinases, which are involved in mRNA splicing, while MU135 is a potent inhibitor of HIPK family kinases, key regulators of apoptosis. This high degree of "tunability" makes the furopyridine scaffold an attractive starting point for the development of targeted therapies. Further investigation into the Furo[3,2-c]pyridine isomer is warranted to determine if it shares this favorable pharmacological profile.
References
Orthogonal Assays: Confirming the Biological Activity of Furo[3,2-c]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal assays to confirm the activity of Furo[3,2-c]pyridine compounds, a promising class of heterocyclic molecules, as kinase inhibitors.
Furo[3,2-c]pyridines and their related fused heterocyclic structures have garnered significant interest as scaffolds for kinase inhibitors due to their potential to target a wide range of kinases implicated in diseases such as cancer.[1][2] Initial identification of a potential kinase inhibitor, often through high-throughput screening, must be followed by rigorous validation using multiple assay formats to ensure the observed activity is genuine and to elucidate the compound's mechanism of action.
The Imperative of Orthogonal Assays
Relying on a single assay to determine a compound's efficacy can be misleading. False positives and negatives can arise from assay-specific artifacts, such as compound interference with the detection method. Orthogonal assays, which employ different detection technologies and biological contexts, are therefore essential for robust validation. By confirming a compound's activity through multiple, independent methods, researchers can gain confidence in its biological relevance and mechanism of action. This multi-faceted approach is crucial for making informed decisions about which compounds to advance in the drug development process.
Comparison of Key Orthogonal Assays for Kinase Inhibitor Validation
Two commonly employed orthogonal assays for characterizing kinase inhibitors are the biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the cell-based Western blot analysis of substrate phosphorylation.
| Feature | Biochemical TR-FRET Assay | Cell-Based Western Blot |
| Principle | Measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate through fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[3] | Detects the phosphorylation status of a specific kinase substrate within a cellular context using phospho-specific antibodies. |
| Biological Context | In vitro (recombinant enzyme and substrate) | In situ (endogenous or overexpressed proteins in cells) |
| Throughput | High-throughput compatible | Low- to medium-throughput |
| Data Output | Quantitative (IC50 values) | Semi-quantitative (band intensity) |
| Measures | Direct enzymatic inhibition | Inhibition of a cellular signaling pathway |
| Advantages | - Highly sensitive and quantitative- Amenable to high-throughput screening- Allows for detailed kinetic studies | - Physiologically relevant context- Confirms target engagement in a cellular environment- Can provide insights into downstream signaling effects |
| Disadvantages | - Lacks cellular context (e.g., membrane permeability, off-target effects)- Potential for interference from fluorescent compounds | - Lower throughput and more labor-intensive- Semi-quantitative nature can make precise comparisons challenging- Requires specific and validated antibodies |
Experimental Workflow for Kinase Inhibitor Validation
The following diagram illustrates a typical workflow for validating a potential kinase inhibitor using orthogonal assays.
Illustrative Data for Furopyridine Derivatives
The following table presents representative data for furopyridine derivatives as kinase inhibitors, demonstrating the type of quantitative information obtained from biochemical and cell-based assays. Please note that the data presented here are from different studies on closely related furopyridine scaffolds and are for illustrative purposes.
| Compound ID | Target Kinase | Assay Type | Parameter | Value (µM) | Reference |
| FP-1 | CDK2/cyclin A2 | Biochemical (Kinase-Glo) | IC50 | 0.93 | [1] |
| FP-2 | PI3Kα | Biochemical | IC50 | 0.0018 | [4] |
| FP-2 | HeLa Cell Proliferation | Cell-Based | IC50 | 0.21 | [4] |
| FP-3 | Neuro-2a Cell Proliferation | Cell-Based | IC50 | 3.6 |
The MAPK/ERK Signaling Pathway: A Common Target for Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for kinase inhibitors.[7]
A Furo[3,2-c]pyridine compound targeting a kinase within this pathway, such as MEK1/2, would be expected to inhibit the phosphorylation of its downstream target, ERK1/2. This inhibition can be quantified in a biochemical assay and confirmed in a cell-based assay by measuring the levels of phosphorylated ERK (p-ERK).
Detailed Experimental Protocols
Biochemical Kinase Assay: TR-FRET
This protocol is adapted from a general TR-FRET kinase assay and can be optimized for specific kinases and Furo[3,2-c]pyridine compounds.
Materials:
-
Kinase of interest (e.g., MEK1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Furo[3,2-c]pyridine compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
384-well low-volume black microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the Furo[3,2-c]pyridine compound in kinase buffer.
-
Add 2.5 µL of the compound dilutions or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescein-labeled substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Kinase Assay: Western Blot for Substrate Phosphorylation
This protocol describes how to assess the ability of a Furo[3,2-c]pyridine compound to inhibit the phosphorylation of a target kinase substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate (e.g., HeLa cells for the MAPK/ERK pathway)
-
Cell culture medium and supplements
-
Furo[3,2-c]pyridine compound stock solution (in DMSO)
-
Stimulant (e.g., EGF to activate the MAPK/ERK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Furo[3,2-c]pyridine compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Quantify the band intensities to determine the effect of the Furo[3,2-c]pyridine compound on substrate phosphorylation.
By employing a combination of biochemical and cell-based orthogonal assays, researchers can confidently validate the biological activity of Furo[3,2-c]pyridine compounds as kinase inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent structural verification of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparative analysis against its isomer, Furo[3,2-b]pyridine-6-carbonitrile, for which characteristic data has been reported. The methodologies outlined herein are standard analytical techniques for the structural elucidation of novel organic compounds.
Structural Comparison: this compound vs. Furo[3,2-b]pyridine-6-carbonitrile
The unequivocal identification of a specific isomer is critical in drug development, as even minor structural variations can lead to significant differences in biological activity and toxicity. The primary challenge in characterizing this compound lies in distinguishing it from its isomers, such as Furo[3,2-b]pyridine-6-carbonitrile. This requires a multi-pronged analytical approach.
Table 1: Comparative Spectroscopic and Physical Data
| Property | This compound (Predicted/Expected) | Furo[3,2-b]pyridine-6-carbonitrile (Reported/Expected) |
| Molecular Formula | C₈H₄N₂O | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol [1] |
| ¹H NMR | Protons on the pyridine and furan rings will exhibit distinct chemical shifts and coupling constants, influenced by the nitrogen atom and the electron-withdrawing nitrile group. | Protons on the pyridine and furan rings will show a different coupling pattern and chemical shifts due to the different fusion of the rings and position of the nitrile group. |
| ¹³C NMR | The carbon of the nitrile group is expected in the 115-120 ppm range. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen and oxygen atoms. | The nitrile carbon signal is expected in a similar downfield region, while the distinct arrangement of the fused rings will result in a unique set of chemical shifts for the other carbons.[1] |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. | A prominent C≡N stretching vibration is expected in the range of 2200-2260 cm⁻¹.[1] Aromatic C-H and C=C/C=N absorptions will also be present. |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+. | The exact mass will be identical to its isomer, but fragmentation patterns under techniques like MS/MS could potentially differentiate them. |
Experimental Verification Workflow
The independent verification of the structure of this compound would logically follow the workflow detailed below. This process ensures a comprehensive and orthogonal approach to structural elucidation, minimizing the risk of misidentification.
Caption: Workflow for the independent verification of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could obscure important resonances.
-
Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.[2]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) for Solid Samples
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
High-Resolution Mass Spectrometry (HRMS)
-
Electrospray Ionization (ESI) for Molecular Weight Determination
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system that is compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. The instrument will generate gas-phase ions of the analyte.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm).
-
Data Analysis: Use the measured accurate mass to calculate the elemental composition of the ion, which can then be used to confirm the molecular formula of the synthesized compound.[3][4]
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical process of using spectroscopic data to distinguish between this compound and a potential isomer.
Caption: Logical diagram for the spectroscopic differentiation of furopyridine isomers.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Furo[3,2-c]pyridine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Furo[3,2-c]pyridine-4-carbonitrile, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Classification
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[2][4] Wear appropriate personal protective equipment (PPE). |
| Skin Irritation | May cause skin irritation.[2][3][5] | Wear protective gloves and clothing.[2] Wash hands and exposed skin thoroughly after handling.[2] |
| Eye Irritation | May cause serious eye irritation.[2][3][5] | Wear safety glasses or goggles.[4] |
| Environmental Hazards | Discharge into the environment should be avoided.[5] | Do not dispose of down the drain or in regular trash. |
Experimental Protocol: Waste Segregation and Storage
Proper segregation and storage of chemical waste are the foundational steps for safe disposal. The following protocol outlines the necessary procedures for handling waste this compound.
Materials:
-
Clearly labeled, leak-proof, and chemically compatible waste container (plastic is often preferred over glass to minimize breakage risk)[6][7]
-
Hazardous waste tags[6]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container that is compatible with this compound. Ensure the container is clean and dry before use.
-
Labeling: Immediately label the waste container with a hazardous waste tag.[6] The label must include:
-
Waste Collection:
-
Carefully transfer any waste this compound, including contaminated materials such as gloves, weighing paper, or pipette tips, into the designated waste container.
-
For solutions, ensure the container is securely sealed to prevent leaks or spills. Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[7]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[7][8]
-
This area should be well-ventilated, secure, and accessible only to trained personnel.[8]
-
Store incompatible chemicals separately to prevent accidental reactions.[7] For instance, keep away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Identification and Classification: Identify all waste containing this compound as hazardous chemical waste.[8] Do not dispose of this material in the regular trash or down the sanitary sewer.[6][10]
-
Containerization: Place all waste, including contaminated disposables, into a properly labeled and sealed hazardous waste container as described in the protocol above.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.[6] This typically involves listing each chemical component of the waste.[6]
-
Scheduling Pickup: Submit the completed forms to your EHS office to schedule a pickup of the hazardous waste.[6] Ensure that the waste containers are accessible for collection by the disposal team.
-
Professional Disposal: The collected waste will be transported to a licensed waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.[7]
By following these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.[11]
References
- 1. Furo 3,2-b pyridine-6-carbonitrile AldrichCPR 1203499-65-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Fluoropyridine-4-carbonitrile | C6H3FN2 | CID 22156440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. kamatlab.com [kamatlab.com]
Personal protective equipment for handling Furo[3,2-c]pyridine-4-carbonitrile
Essential Safety and Handling Guide for Furo[3,2-c]pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data Summary
This compound is a heterocyclic compound that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P317, P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P305+P351+P338, P319 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P261, P304+P340, P319 |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is mandatory to minimize exposure and risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's emergency protocol for damaged chemical containers.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2] The storage location should be a designated, locked cabinet for toxic substances. Keep the container tightly closed.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance to pyridine-like compounds.[1][2] Thin disposable nitrile gloves offer splash protection but must be changed immediately upon contamination.[3] For more prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat with long sleeves is mandatory to protect against skin contact.
-
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Handling and Use
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: Have a chemical spill kit readily available. For small spills, use an absorbent material like sand or vermiculite to contain the substance.[1] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response plan.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Nitrile waste should not be mixed with acids.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Method
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental damage and is a regulatory violation.
-
Incineration: The recommended disposal method for pyridine and nitrile-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
